Monoolein-d5
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,22-23H,2-8,11-19H2,1H3/b10-9-/i18D2,19D2,20D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRNAYUHWVFMIP-FNKKQMTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCC/C=C\CCCCCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858249 | |
| Record name | 2,3-Dihydroxy(~2~H_5_)propyl (9Z)-octadec-9-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
565183-24-6 | |
| Record name | 2,3-Dihydroxy(~2~H_5_)propyl (9Z)-octadec-9-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Monoolein-d5: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of monoolein-d5, a deuterated analog of the biologically significant lipid, monoolein. This document details its chemical structure, physicochemical properties, and its critical application as an internal standard in mass spectrometry-based lipidomics.
Chemical Structure and Properties
This compound, systematically named (1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) (Z)-octadec-9-enoate, is a synthetic, isotopically labeled version of monoolein. The five deuterium atoms are strategically placed on the glycerol backbone, providing a distinct mass shift for analytical purposes while maintaining nearly identical physicochemical properties to its non-deuterated counterpart.
The chemical structure of this compound is presented below:
Figure 1: Chemical structure of this compound, highlighting the deuterated glycerol backbone and the cis-unsaturated oleoyl chain.
Quantitative Data Summary
The key quantitative data for this compound are summarized in the table below, alongside the properties of its non-deuterated analog for comparison.
| Property | This compound | Monoolein (for comparison) |
| IUPAC Name | (1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) (Z)-octadec-9-enoate | (2,3-dihydroxypropyl) (Z)-octadec-9-enoate |
| Synonyms | rac 1-Oleoyl Glycerol-d5, 1-Monoolein-d5 | 1-Oleoyl-rac-glycerol, 1-Monoolein |
| CAS Number | 565183-24-6 | 111-03-5 |
| Molecular Formula | C₂₁H₃₅D₅O₄ | C₂₁H₄₀O₄ |
| Molecular Weight | 361.58 | 356.54 |
| Purity | >99% (typical) | >99% (typical) |
| Physical State | Clear liquid to waxy solid at room temperature | Clear liquid to waxy solid at room temperature |
| Solubility | Chloroform, Ethyl Acetate | Chloroform, Hexane |
| InChI Key | RZRNAYUHWVFMIP-KTKRTIGZSA-N (for unlabeled) | RZRNAYUHWVFMIP-KTKRTIGZSA-N |
Experimental Applications and Protocols
This compound is not known to be directly involved in signaling pathways. Instead, its primary and critical role in research is as an internal standard for the accurate quantification of endogenous monoolein in complex biological samples using mass spectrometry-based lipidomics. The deuterium labeling provides a known concentration of a chemically identical, yet mass-shifted, analog that can be distinguished from the endogenous analyte. This allows for the correction of variability introduced during sample preparation and analysis, leading to highly accurate and reproducible quantification.
Detailed Experimental Protocol: Quantification of Monoolein in Biological Samples by LC-MS/MS
The following is a representative protocol for the use of this compound as an internal standard in a lipidomics workflow.
Objective: To quantify the concentration of monoolein in a biological matrix (e.g., plasma, cell lysate).
Materials:
-
Biological sample (e.g., 50 µL of human plasma)
-
This compound internal standard solution (e.g., 1 µg/mL in methanol)
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Autosampler vials
-
LC-MS/MS system (e.g., a triple quadrupole or high-resolution mass spectrometer)
Procedure:
-
Sample Preparation:
-
Thaw the biological sample on ice.
-
In a microcentrifuge tube, add 50 µL of the sample.
-
Spike the sample with a known amount of the this compound internal standard solution (e.g., 10 µL of a 1 µg/mL solution).
-
Perform a lipid extraction, for example, using a modified Bligh-Dyer method:
-
Add 200 µL of methanol and vortex thoroughly.
-
Add 100 µL of chloroform and vortex.
-
Add 100 µL of water and vortex.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the phases.
-
-
Carefully collect the lower organic phase containing the lipids into a new microcentrifuge tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of 90:10 methanol:chloroform).
-
-
LC-MS/MS Analysis:
-
Transfer the reconstituted sample to an autosampler vial.
-
Inject a small volume (e.g., 5 µL) onto the LC-MS/MS system.
-
Liquid Chromatography (LC) Conditions (example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50 v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate monoolein from other lipids.
-
Flow Rate: e.g., 0.3 mL/min.
-
Column Temperature: e.g., 40°C.
-
-
Mass Spectrometry (MS) Conditions (example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) transitions:
-
Endogenous Monoolein: Precursor ion (e.g., m/z 357.3 for [M+H]⁺) to a characteristic product ion.
-
This compound: Precursor ion (e.g., m/z 362.3 for [M+H]⁺) to the same characteristic product ion.
-
-
Optimize MS parameters such as collision energy and cone voltage for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the endogenous monoolein and the this compound internal standard.
-
Calculate the ratio of the peak area of the endogenous monoolein to the peak area of the this compound internal standard.
-
Generate a calibration curve using known concentrations of unlabeled monoolein spiked with the same amount of this compound.
-
Determine the concentration of endogenous monoolein in the sample by comparing its peak area ratio to the calibration curve.
-
Logical Workflow for Quantitative Lipidomics
The following diagram illustrates the logical workflow for using this compound in a quantitative lipidomics experiment.
Figure 2: A logical workflow for the quantification of monoolein in biological samples using this compound as an internal standard.
A Comparative Analysis of the Physical Properties of Monoolein and Monoolein-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth comparison of the physical properties of monoolein and its deuterated analogue, monoolein-d5. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who utilize these lipids in their work. This document outlines the key physical characteristics, experimental protocols for their determination, and the functional implications of deuteration, particularly in analytical applications.
Introduction
Monoolein, also known as 1-monooleoylglycerol, is a monoglyceride of oleic acid that is widely recognized for its utility in various scientific and industrial applications.[1][2] Its amphiphilic nature, biocompatibility, and biodegradability make it an invaluable excipient in the formulation of drug delivery systems, including cubosomes, nanoemulsions, and self-emulsifying drug delivery systems (SEDDS).[1][3][4] Monoolein is classified as Generally Recognized as Safe (GRAS) and is included in the FDA's Inactive Ingredients Guide.[1][4] this compound, a deuterated version of monoolein, serves a critical role as an internal standard in mass spectrometry-based quantitative analysis, enabling precise and accurate measurements of monoolein in complex biological matrices.
Comparative Physical Properties
The introduction of deuterium atoms into the monoolein structure results in a slight increase in molecular weight but generally has a minimal impact on its bulk physical properties. The following table summarizes the key physical properties of both compounds. Data for monoolein is readily available from multiple sources, while specific data for this compound is less common and often inferred from the properties of the non-deuterated form and the known effects of deuteration.
| Property | Monoolein | This compound | Key Differences & Implications |
| Molecular Formula | C₂₁H₄₀O₄[2][5] | C₂₁H₃₅D₅O₄ | The five deuterium atoms are typically located on the glycerol backbone. |
| Molecular Weight | 356.54 g/mol [2][6] | Approx. 361.57 g/mol | The increased mass is the basis for its use as an internal standard in mass spectrometry. |
| Melting Point | 35-38.5 °C[2][6][7] | Expected to be very similar to monoolein. | Deuteration typically has a negligible effect on the melting point of lipids. |
| Boiling Point | 238-240 °C at 3 Torr[2][8] | Expected to be very similar to monoolein. | Significant changes in boiling point are not anticipated with this level of deuteration. |
| Density | ~0.94 g/cm³ at 35 °C[6][9] | Expected to be slightly higher than monoolein. | Deuterated compounds are generally slightly denser than their non-deuterated counterparts. |
| Solubility | Insoluble in water; soluble in ethanol, ether, and chloroform.[2] | Expected to have identical solubility characteristics. | The isotopic substitution does not significantly alter the polarity or intermolecular forces governing solubility. |
| Appearance | Pale yellow, viscous liquid or waxy solid.[2][5] | Expected to be identical to monoolein. | No change in physical appearance is expected. |
Experimental Protocols for Property Determination
The characterization of the physical properties of lipids such as monoolein and this compound involves a range of analytical techniques. Below are detailed methodologies for key experiments.
1. Melting Point Determination via Differential Scanning Calorimetry (DSC)
-
Objective: To determine the temperature at which the lipid transitions from a solid to a liquid phase.
-
Methodology:
-
A small, accurately weighed sample (1-5 mg) of the lipid is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC instrument.
-
The temperature is increased at a constant rate (e.g., 5 °C/min) over a defined range that encompasses the expected melting point.
-
The heat flow to the sample is measured relative to the reference. The melting point is determined as the peak temperature of the endothermic transition on the resulting thermogram.
-
2. Phase Behavior Analysis via Small-Angle X-ray Scattering (SAXS)
-
Objective: To characterize the self-assembled liquid crystalline structures (e.g., cubic, hexagonal phases) that monoolein forms in aqueous environments.[10][11]
-
Methodology:
-
Hydrated lipid samples are prepared by mixing monoolein with a specific amount of water or buffer.
-
The sample is loaded into a temperature-controlled sample holder, often a thin-walled glass capillary.[10]
-
A collimated beam of X-rays is passed through the sample.
-
The scattered X-rays are detected by a 2D detector.
-
The resulting scattering pattern provides information about the periodic structures within the sample. The positions of the diffraction peaks are used to identify the type of liquid crystalline phase (e.g., lamellar, cubic, hexagonal).[10]
-
3. Quantitative Analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Objective: To accurately quantify the concentration of monoolein in a biological sample using this compound as an internal standard.
-
Methodology:
-
Sample Preparation: Lipids are extracted from the biological matrix (e.g., plasma, tissue homogenate) using a method such as a Folch or Bligh-Dyer extraction.[12][13] A known amount of this compound is spiked into the sample prior to extraction.[14]
-
Chromatographic Separation: The lipid extract is injected into a liquid chromatography system, typically using a reverse-phase C18 column, to separate monoolein from other lipids.[15]
-
Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both monoolein and this compound (Multiple Reaction Monitoring or MRM).
-
Quantification: The peak area of the analyte (monoolein) is compared to the peak area of the internal standard (this compound).[14] Because the internal standard is added at a known concentration and experiences the same sample processing and ionization effects as the analyte, this ratio allows for highly accurate quantification.[14][16][17]
-
Visualizations of Experimental Workflows and Logical Relationships
Diagram 1: Self-Assembly of Monoolein in Aqueous Systems
This diagram illustrates the phase behavior of monoolein as a function of water content, a critical property for its application in drug delivery.
Caption: Phase progression of monoolein with increasing water content.
Diagram 2: Workflow for Quantitative Analysis Using this compound
This diagram outlines the typical workflow for using this compound as an internal standard in a mass spectrometry-based bioanalytical method.
Caption: Workflow for monoolein quantification using a deuterated internal standard.
Conclusion
While monoolein and this compound share nearly identical physical and chemical properties, the subtle difference in mass imparted by deuterium substitution makes this compound an indispensable tool for high-precision quantitative analysis. Understanding the fundamental properties of monoolein is crucial for its effective use in drug delivery, where its self-assembly into various liquid crystalline phases is paramount.[11][18][19] The application of this compound as an internal standard ensures the reliability and accuracy of analytical methods developed to study the pharmacokinetics and distribution of monoolein-based formulations. This guide provides the foundational knowledge and experimental frameworks necessary for the effective application of both lipids in advanced research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Advances and applications of monoolein as a novel nanomaterial in mitigating chronic lung diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CAS 25496-72-4: Monoolein | CymitQuimica [cymitquimica.com]
- 6. Monoolein | CAS#:111-03-5 | Chemsrc [chemsrc.com]
- 7. Monoolein [myskinrecipes.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Characterizing the Self-Assembly Properties of Monoolein Lipid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 12. worldscientific.com [worldscientific.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 16. Stable isotope coded derivatizing reagents as internal standards in metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Monoolein: a magic lipid? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 19. Characterizing the Self-Assembly Properties of Monoolein Lipid Isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to High-Purity Monoolein-d5 for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of high-purity monoolein-d5, a deuterated lipid of significant interest in advanced research and pharmaceutical development. This document details commercial suppliers, quantitative specifications, and its critical role as an internal standard in lipidomics. Furthermore, it provides a detailed experimental protocol for its application in mass spectrometry-based lipid analysis and visualizes key concepts through diagrams.
Commercial Suppliers of High-Purity this compound
High-purity this compound, also known by its systematic name rac 1-Oleoyl Glycerol-d5, is available from a select number of specialized chemical suppliers. The quality and specifications of the product can vary between suppliers, making careful selection critical for ensuring the accuracy and reproducibility of experimental results. Below is a summary of commercially available high-purity this compound based on publicly available data.
| Supplier | Product Name | CAS Number | Chemical Purity | Isotopic Enrichment (Atom % D) | Available Sizes |
| C/D/N Isotopes | (±)-Glyceryl-1,1,2,3,3-d5 1-Monooleate | 565183-24-6 | - | 98 atom % D | 50 mg, 100 mg |
| Toronto Research Chemicals (TRC) | rac 1-Oleoyl Glycerol-d5 | 565183-24-6 | - | - | 25 mg |
| United States Biological | rac 1-Oleoyl Glycerol-d5 | 565183-24-6 | Highly Purified | - | 2.5 mg |
| Pharmaffiliates | rac 1-Oleoyl Glycerol-d5 | 565183-24-6 | - | - | - |
| American Custom Chemicals Corporation | RAC-1-OLEOYL GLYCEROL-D5 | 565183-24-6 | 95.00% | - | 5 mg |
| MyBioSource | rac 1-Oleoyl Glycerol-d5, Biochemical | - | - | - | - |
| Larodan | Diolein (D5-glycerol) | - | >98% | - | 25 mg |
The Role of this compound in Lipidomics and Mass Spectrometry
Deuterated compounds, such as this compound, are indispensable tools in quantitative mass spectrometry. Their primary application is as internal standards (IS) in lipidomics, the large-scale study of lipids in biological systems.
The fundamental principle behind using a deuterated internal standard is its chemical identity to the endogenous analyte (in this case, monoolein). This ensures that it behaves identically during sample preparation, extraction, and ionization in the mass spectrometer. However, due to the mass difference imparted by the deuterium atoms, the deuterated standard can be distinguished from the non-deuterated analyte by the mass spectrometer. By adding a known amount of this compound to a sample at the beginning of the workflow, any variations in sample handling or instrument response can be normalized, leading to highly accurate and precise quantification of endogenous monoolein and other lipids.
Detailed Experimental Protocol: Quantification of Monoacylglycerols in Plasma using this compound as an Internal Standard
This protocol outlines a typical workflow for the quantification of monoacylglycerols in a biological matrix, such as plasma, using high-purity this compound as an internal standard, followed by analysis with Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Materials and Reagents:
-
High-purity this compound (from a reputable supplier)
-
LC-MS grade solvents: methanol, chloroform, isopropanol, acetonitrile, water
-
Formic acid and ammonium acetate (for mobile phase preparation)
-
Biological samples (e.g., plasma)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
-
LC-MS system (e.g., Q-TOF or Triple Quadrupole)
2. Preparation of Internal Standard Stock Solution:
-
Accurately weigh a small amount of this compound and dissolve it in a known volume of a suitable organic solvent (e.g., methanol/chloroform 1:1 v/v) to create a stock solution of known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a working internal standard solution at a concentration appropriate for spiking into the samples (e.g., 10 µg/mL).
3. Sample Preparation and Lipid Extraction (Folch Method):
-
Thaw frozen plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add a known amount of the this compound internal standard working solution (e.g., 10 µL of 10 µg/mL solution) to the plasma sample. This step is critical and should be done at the very beginning of the sample preparation.
-
Add 1 mL of a 2:1 (v/v) chloroform:methanol mixture to the tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 200 µL of water to induce phase separation.
-
Vortex again for 1 minute.
-
Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. This will result in two distinct phases: an upper aqueous phase and a lower organic phase containing the lipids.
-
Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new clean tube.
-
Dry the extracted lipids under a gentle stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried lipid extract in a known volume of a suitable solvent for LC-MS analysis (e.g., 100 µL of isopropanol:acetonitrile:water 2:1:1 v/v/v).
4. LC-MS Analysis:
-
Liquid Chromatography (LC):
-
Use a suitable C18 reversed-phase column for lipid separation.
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10 v/v) with 0.1% formic acid and 10 mM ammonium acetate.
-
Run a gradient elution to separate the lipids based on their hydrophobicity.
-
-
Mass Spectrometry (MS):
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode for the detection of monoacylglycerols.
-
Acquire data in full scan mode to identify the precursor ions of endogenous monoolein and the this compound internal standard.
-
For targeted quantification, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode, monitoring the specific m/z transitions for monoolein and this compound.
-
5. Data Analysis and Quantification:
-
Identify the chromatographic peaks corresponding to endogenous monoolein and the this compound internal standard based on their retention times and m/z values.
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the ratio of the peak area of the endogenous monoolein to the peak area of the this compound internal standard.
-
Quantify the amount of endogenous monoolein in the sample by comparing this ratio to a standard curve generated with known amounts of non-deuterated monoolein and a fixed amount of this compound.
Monoacylglycerol Signaling Pathway
Monoacylglycerols (MAGs) are not only intermediates in lipid metabolism but also act as important signaling molecules. They are involved in various physiological processes, and their dysregulation has been implicated in several diseases. The central enzyme in MAG signaling is monoacylglycerol lipase (MGL), which hydrolyzes MAGs into free fatty acids and glycerol. One of the most well-studied signaling MAGs is 2-arachidonoylglycerol (2-AG), an endocannabinoid.
This guide provides a foundational understanding of the procurement and application of high-purity this compound for research and drug development professionals. For specific applications, further optimization of the described protocols may be necessary. Always refer to the supplier's safety data sheets (SDS) for safe handling and storage procedures.
An In-Depth Technical Guide to the Applications of Monoolein-d5 in Membrane Protein Crystallization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the applications of deuterated monoolein (monoolein-d5) in the crystallization of membrane proteins. It is designed to be a core resource for researchers and professionals in structural biology and drug development, offering detailed insights into the methodologies, quantitative data, and experimental protocols associated with this powerful technique. The primary application of this compound lies in its use with neutron scattering techniques, where its unique properties enable the detailed structural analysis of membrane proteins within a native-like lipidic environment.
Introduction: The Role of this compound in a Lipidic Environment
Membrane proteins are notoriously challenging to crystallize due to their amphipathic nature, requiring a membrane-mimicking environment for stability. The in meso or Lipidic Cubic Phase (LCP) crystallization method has emerged as a highly successful technique, with monoolein being the most commonly used lipid to form the bicontinuous cubic phase. This phase provides a native-like lipid bilayer environment that facilitates the diffusion and organization of membrane proteins into well-ordered crystals.
While standard monoolein is suitable for X-ray crystallography, the use of deuterated monoolein, specifically this compound where five hydrogen atoms in the glycerol headgroup are replaced with deuterium, is crucial for neutron scattering studies such as Small-Angle Neutron Scattering (SANS) and Neutron Macromolecular Crystallography (NMX). The key advantage of deuteration is the ability to employ contrast matching . Neutrons scatter differently from hydrogen and deuterium nuclei. By using deuterated monoolein and a D₂O-based buffer, the lipidic matrix can be rendered effectively "invisible" to the neutron beam. This allows the scattering signal from the hydrogenated (non-deuterated) membrane protein to be isolated and studied in detail, providing invaluable information about its shape, conformation, and interactions within the lipid bilayer.[1]
Quantitative Data: Comparing Monoolein and this compound
The primary motivation for using this compound is for neutron scattering experiments. For standard X-ray crystallography, non-deuterated monoolein is the default choice. The introduction of deuterium can have subtle effects on the physicochemical properties of the lipid, which may influence the crystallization process. This is often referred to as the "isotope effect". Research has shown that deuteration can lead to a decrease in the gel-to-liquid crystalline phase transition temperature of lipids.[2] Specifically for monoolein, substituting H₂O with D₂O in the hydration of the lipid has been shown to lower the Pn3m-to-HII phase transition temperature and reduce the lattice constants of both phases.[3] This suggests that the phase behavior of the LCP can be influenced by deuteration.
However, comprehensive quantitative data directly comparing the crystal quality (e.g., size, diffraction resolution) of the same membrane protein crystallized in both hydrogenated and deuterated monoolein under identical conditions for X-ray crystallography is limited in the published literature. The decision to use this compound is almost exclusively driven by the intention to perform subsequent neutron scattering analysis.
The following table summarizes the key properties and primary applications of hydrogenated monoolein and this compound.
| Property | Hydrogenated Monoolein | This compound |
| Primary Application | X-ray Crystallography | Neutron Scattering (SANS, NMX) |
| Key Advantage | Cost-effective, well-established protocols | Enables contrast matching for neutron scattering |
| Neutron Scattering Length Density (SLD) | Different from D₂O | Can be matched to D₂O |
| Isotope Effect on Phase Behavior | Not applicable | May slightly alter phase transition temperatures and lattice parameters[3] |
| Cost | Lower | Significantly Higher |
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound. These protocols are adapted from established LCP crystallization techniques, with specific considerations for the use of deuterated materials.
Preparation of the this compound Lipidic Cubic Phase
This protocol describes the manual preparation of the protein-laden LCP using a coupled syringe mixing device.
Materials:
-
This compound
-
Purified, concentrated membrane protein solution (in a suitable detergent)
-
Deuterium oxide (D₂O) based buffer
-
Two gas-tight Hamilton syringes (e.g., 100 µL)
-
A syringe coupler
-
Heating block or water bath
Procedure:
-
Lipid Preparation: Place a small, accurately weighed amount of this compound into one of the Hamilton syringes. Gently warm the syringe to just above the melting point of monoolein (around 25-30 °C) to liquefy the lipid.
-
Protein Solution Preparation: The membrane protein solution should be centrifuged at high speed to remove any aggregates. The buffer for the protein should ideally be D₂O-based to maximize the contrast matching effect.
-
Syringe Loading: Draw the desired volume of the protein solution into the second Hamilton syringe. The typical ratio of lipid to aqueous protein solution is 60:40 by weight.
-
Assembly of the Mixer: Connect the two syringes using the coupler to create the mixing device.
-
Mixing: Manually push the plungers back and forth to mix the lipid and the protein solution. The mixture will initially be opaque and viscous. Continue mixing until a transparent and highly viscous gel-like LCP is formed. This typically requires several hundred mixing cycles.
-
Equilibration: Allow the LCP to equilibrate at the desired crystallization temperature (usually room temperature) for at least one hour before setting up crystallization trials.
Setting up Crystallization Trials in meso
This protocol describes the setup of vapor diffusion crystallization trials in 96-well plates.
Materials:
-
Protein-laden this compound LCP
-
96-well crystallization plates (glass or plastic)
-
Crystallization screening solutions
-
A dispensing robot or a manual multi-channel pipette
-
Sealing tape or cover slips
Procedure:
-
Dispensing the LCP: Using a specialized LCP dispensing robot or a manual syringe dispenser, dispense small boluses (typically 50-200 nL) of the protein-laden this compound LCP into the wells of the crystallization plate.
-
Adding the Precipitant: Overlay the LCP bolus with the crystallization screen solution (typically 0.5-1 µL).
-
Sealing the Plate: Seal the plate with optically clear tape or cover slips to create a vapor diffusion environment.
-
Incubation: Incubate the plates at a constant temperature and monitor for crystal growth using a microscope.
Mandatory Visualizations: Diagrams and Workflows
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the use of this compound in membrane protein crystallization.
References
- 1. Scattering Length Density Calculator [ncnr.nist.gov]
- 2. Deuterium isotope effect on the stability of molecules: phospholipids (Journal Article) | OSTI.GOV [osti.gov]
- 3. Water isotope effect on the lipidic cubic phase: Heavy water-Induced interfacial area reduction of monoolein-Water system - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Safety Data Sheet for Monoolein-d5
Disclaimer: No specific Safety Data Sheet (SDS) for Monoolein-d5 is publicly available. This guide is based on the SDS for its non-deuterated counterpart, Monoolein, as the safety and handling considerations are expected to be largely similar. Deuteration is not anticipated to significantly alter the macroscopic chemical hazards of the molecule.
This technical guide provides comprehensive safety and handling information for this compound, a deuterated lipid of significant interest to researchers, scientists, and drug development professionals. Its applications span various fields, including drug delivery, emulsion stabilization, and protein crystallization.[1][2]
Product Identification and Properties
This compound is a deuterated version of monoolein, a monoacylglycerol. The deuteration is typically on the glycerol backbone.
| Property | Value | Source |
| Synonyms | α-Monoolein-d5, 9-Octadecenoic acid (9Z)-, 2,3-dihydroxypropyl-1,1,2,3,3-d5 ester | [3] |
| CAS Number | 565183-24-6 | [3] |
| Molecular Formula | C₂₁D₅H₃₅O₄ | [3] |
| Molecular Weight | 361.57 g/mol | [3] |
| Appearance | Not explicitly available for this compound. Monoolein is a viscous liquid or semi-solid. | |
| Solubility | Not explicitly available for this compound. Monoolein is practically insoluble in water. | [4] |
Hazard Identification and Toxicology
Based on the data for monoolein, this compound is not classified as a hazardous substance.[4][5]
| Hazard Category | Classification | Notes |
| Acute Toxicity | Not classified as acutely toxic.[4] | Ingestion of large amounts may cause nausea and vomiting.[4] |
| Skin Corrosion/Irritation | Not classified as an irritant. | May cause minor irritation for susceptible individuals.[4] |
| Eye Damage/Irritation | Not classified as an irritant. | May cause eye irritation.[5] |
| Carcinogenicity | No carcinogenic effects have been reported for monoolein.[4] | No component is identified as a probable, possible, or confirmed human carcinogen by IARC.[5] |
| Mutagenicity | No mutagenic effects have been reported for monoolein.[4] | |
| Reproductive Toxicity | No reproductive toxic effects have been reported for monoolein.[4] |
To the best of current knowledge, the chemical, physical, and toxicological properties of monoolein have not been thoroughly investigated.[5][6]
First-Aid Measures
Standard first-aid measures are recommended in case of exposure.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician if irritation persists.[5][6] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[7] |
Handling, Storage, and Stability
Proper handling and storage are crucial for maintaining the integrity of deuterated lipids like this compound.
| Aspect | Recommendation |
| Handling | Avoid contact with skin and eyes.[4] Use in a well-ventilated area. The usual precautions for handling chemicals should be observed.[4] |
| Storage | Store in a cool, dry, and well-ventilated area.[4] For deuterated lipids, storage at or below -16°C is recommended for long-term stability.[8] For solutions in organic solvents, store at -20°C ± 4°C under an inert atmosphere (e.g., argon or nitrogen).[8] |
| Stability | The product is stable under normal storage and handling conditions.[4] Avoid contact with strong oxidizing agents.[5] |
| Special Precautions for Deuterated Lipids | To prevent condensation, which can lead to degradation, allow the container to warm to room temperature before opening.[8] Unsaturated lipids are hygroscopic and should be dissolved in a suitable organic solvent for storage.[8] |
Experimental Protocols
Deuterated monoolein is instrumental in structural biology, particularly in neutron scattering studies of membrane proteins.[1]
Preparation of Lipidic Cubic Phase (LCP) for Protein Crystallization
This protocol describes the formation of a lipidic cubic phase (LCP) using monoolein, a common application for its deuterated form.
Materials:
-
Monoolein (or this compound)
-
Aqueous solution (e.g., buffer or protein solution)
Procedure:
-
Mixing: Combine monoolein with the aqueous solution. A common ratio is approximately 60:40 (w/w) lipid to aqueous phase.
-
Homogenization: The mixture is typically homogenized using two coupled syringes to ensure a uniform, transparent, and highly viscous material.
-
Dispensing: The resulting LCP can be dispensed in small volumes (e.g., nanoliters) for crystallization experiments.
-
Protein Incorporation: A solution of the detergent-solubilized membrane protein is then mixed with the LCP.[9]
Visualizations
Experimental Workflow for LCP Formation
Caption: Workflow for the formation of a Lipidic Cubic Phase (LCP) using monoolein.
Logical Relationship of Safety Precautions
Caption: Interrelationship of safety precautions for handling and storing this compound.
References
- 1. ansto.gov.au [ansto.gov.au]
- 2. Monoolein: a magic lipid? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. (±)-Glyceryl-1,1,2,3,3-d5 1-Monooleate | LGC Standards [lgcstandards.com]
- 4. cosmobiousa.com [cosmobiousa.com]
- 5. hamptonresearch.com [hamptonresearch.com]
- 6. cdn.anatrace.com [cdn.anatrace.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. benchchem.com [benchchem.com]
- 9. Monoolein Lipid Phases as Incorporation and Enrichment Materials for Membrane Protein Crystallization | PLOS One [journals.plos.org]
Methodological & Application
Application Note: Quantitative Analysis of Monoolein in Human Plasma by LC-MS/MS Using Monoolein-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoolein (1-oleoyl-rac-glycerol) is a monoacylglycerol (MAG) that plays a significant role in various biological processes, including lipid metabolism and cell signaling. Accurate quantification of monoolein in biological matrices is crucial for understanding its physiological and pathological roles, as well as for the development of therapeutics targeting lipid pathways. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of monoolein in human plasma using its stable isotope-labeled counterpart, monoolein-d5, as an internal standard (IS). The use of a deuterated internal standard is the gold standard for quantitative mass spectrometry, as it effectively corrects for matrix effects and variations in sample processing and instrument response, ensuring high accuracy and precision.[1]
Signaling Pathways and Experimental Workflow
The quantification of monoolein is a critical component in the broader field of lipidomics, which seeks to understand the complex networks of lipid metabolism and signaling. Monoacylglycerols like monoolein are key intermediates in the hydrolysis of triacylglycerols and are involved in the endocannabinoid system.
Caption: Overview of the sample preparation workflow for monoolein analysis.
Experimental Protocols
Materials and Reagents
-
Monoolein (1-oleoyl-rac-glycerol): ≥99% purity
-
This compound (1-oleoyl-rac-glycerol-d5): ≥98% purity, deuterated on the glycerol backbone
-
Human Plasma (K2EDTA)
-
Methanol (LC-MS Grade)
-
Methyl-tert-butyl ether (MTBE) (LC-MS Grade)
-
Water (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Isopropanol (LC-MS Grade)
-
Ammonium formate (≥99%)
-
Formic acid (LC-MS Grade)
Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of monoolein and this compound in methanol.
-
Working Standard Solutions: Serially dilute the monoolein primary stock with methanol:water (1:1, v/v) to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock with methanol.
Sample Preparation: Liquid-Liquid Extraction
This protocol is based on the methyl-tert-butyl ether (MTBE) extraction method, which has shown high efficiency for a broad range of lipid classes.
-
Thaw human plasma samples on ice.
-
To 100 µL of plasma in a 2 mL microcentrifuge tube, add 10 µL of the 100 ng/mL this compound internal standard working solution. Vortex briefly.
-
Add 300 µL of methanol and vortex for 30 seconds to precipitate proteins.
-
Add 1 mL of MTBE and vortex for 1 minute.
-
Incubate at room temperature for 10 minutes on a shaker.
-
Add 250 µL of LC-MS grade water to induce phase separation. Vortex for 20 seconds.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Carefully collect the upper organic layer (~1 mL) and transfer to a new tube.
-
Dry the extract under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of isopropanol:acetonitrile:water (45:45:10, v/v/v). Vortex and transfer to an LC-MS vial.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | 10 mM Ammonium Formate in Water:Acetonitrile (60:40, v/v) with 0.1% Formic Acid |
| Mobile Phase B | 10 mM Ammonium Formate in Acetonitrile:Isopropanol (10:90, v/v) with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 45°C |
| Injection Vol. | 5 µL |
| Gradient | Time (min) |
| 0.0 | |
| 2.0 | |
| 12.0 | |
| 14.0 | |
| 14.1 | |
| 16.0 |
Mass Spectrometry (MS) Conditions:
| Parameter | Condition |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | +4500 V |
| Temperature | 400°C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
Monoacylglycerols characteristically form a dominant protonated ion [M+H]⁺. The primary fragmentation pathway involves the neutral loss of the glycerol head group, resulting in a fragment ion corresponding to the acyl chain.[2][3]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Monoolein | 357.3 | 265.2 | 100 | 15 |
| This compound | 362.3 | 265.2 | 100 | 15 |
Note: Collision energy is instrument-dependent and should be optimized.
Data Presentation and Method Validation
A comprehensive validation of the method should be performed to ensure its reliability for the intended application. The following table summarizes expected performance characteristics for a validated assay based on typical results for LC-MS/MS-based lipid quantification.
Table 1: Summary of Method Validation Parameters
| Validation Parameter | Expected Performance |
| Linearity (r²) | ≥ 0.99 |
| Calibration Curve Range | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL (Signal-to-Noise Ratio ≥ 10) |
| Accuracy (% Bias) | Within ±15% of nominal concentration (±20% at LLOQ) |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect (%) | 85 - 115% |
| Recovery (%) | Consistent and reproducible across the concentration range |
| Stability (Freeze-Thaw, Bench-Top) | Analyte stable under typical laboratory conditions (e.g., <15% degradation) |
Logical Relationship for MRM-based Quantification
The principle of stable isotope dilution mass spectrometry relies on the direct relationship between the analyte and its co-eluting, chemically identical internal standard.
Caption: Relationship of analyte and internal standard signals for quantification.
Conclusion
This application note provides a detailed protocol for the sensitive and selective quantification of monoolein in human plasma using LC-MS/MS with a deuterated internal standard. The described sample preparation technique, chromatographic separation, and mass spectrometric conditions offer a robust workflow for researchers in academic and industrial settings. The use of this compound ensures the highest level of accuracy and precision, making this method suitable for demanding applications in clinical research and drug development.
References
Application Notes and Protocols for the Preparation of Monoolein-d5 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoolein, a monoglyceride of oleic acid, is a critical component in various advanced scientific applications, including the formation of lipidic cubic phases (LCP) for membrane protein crystallization, and as a key excipient in drug delivery systems due to its biocompatibility and ability to form various liquid crystalline phases.[1] Deuterated monoolein, specifically monoolein-d5 where five deuterium atoms replace hydrogen atoms on the glycerol backbone, serves as an invaluable tool in biophysical studies, particularly in neutron scattering and NMR spectroscopy, for elucidating molecular structure and dynamics.
This document provides a detailed protocol for the preparation of this compound stock solutions, ensuring accuracy, purity, and stability for downstream applications.
Quantitative Data Summary
For the accurate preparation of stock solutions, the fundamental properties of both standard monoolein and its deuterated form are summarized below. This compound, specifically 2-Oleoyl Glycerol-d5, possesses a slightly higher molecular weight due to the presence of deuterium atoms.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance at Room Temperature |
| Monoolein | C₂₁H₄₀O₄ | 356.54 | Clear liquid to waxy solid |
| This compound | C₂₁H₃₅D₅O₄ | 361.57 | Not specified, expected to be similar to monoolein |
Table 1: Physicochemical properties of Monoolein and this compound.[2][3][4][5][6][7]
Experimental Protocol: Preparation of a 10 mg/mL this compound Stock Solution in Chloroform
This protocol details the steps for preparing a 10 mg/mL stock solution of this compound. Chloroform is a commonly used solvent due to the high solubility of monoolein.[4]
Materials:
-
This compound (2-Oleoyl Glycerol-d5)
-
High-purity chloroform (HPLC grade or equivalent)
-
Analytical balance
-
Glass vials with PTFE-lined screw caps (e.g., 2 mL or 4 mL)
-
Glass Pasteur pipettes or gas-tight syringes
-
Argon or nitrogen gas supply with a gentle stream regulator
-
Fume hood
Procedure:
-
Equilibration: Before opening, allow the vial containing this compound to equilibrate to room temperature to prevent condensation of atmospheric moisture, as the compound can be hygroscopic.
-
Weighing: In a fume hood, accurately weigh the desired amount of this compound directly into a clean, dry glass vial using an analytical balance. For a 1 mL solution of 10 mg/mL, weigh out 10 mg of this compound.
-
Solvent Addition: Add the appropriate volume of high-purity chloroform to the vial to achieve the target concentration of 10 mg/mL. For 10 mg of this compound, add 1 mL of chloroform.
-
Dissolution: Cap the vial securely and gently vortex or swirl the mixture until the this compound is completely dissolved. The solution should be clear and colorless. Mild warming to approximately 37°C can aid dissolution if the lipid is in a waxy state.
-
Inert Gas Purging: To prevent oxidation of the oleoyl chain, displace the air in the vial's headspace with a gentle stream of an inert gas like argon or nitrogen.
-
Sealing and Storage: Immediately after purging, tightly seal the vial with the PTFE-lined cap. For short-term storage (days to weeks), store the solution at -20°C. For long-term storage, it is recommended to store at -80°C.[2]
Calculating Molarity:
To determine the molarity of the 10 mg/mL stock solution:
-
Molarity (M) = (Concentration in g/L) / (Molar Mass in g/mol )
-
Concentration = 10 mg/mL = 10 g/L
-
Molar Mass of this compound = 361.57 g/mol
-
Molarity = 10 g/L / 361.57 g/mol ≈ 0.0277 M or 27.7 mM
Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Figure 1: Workflow for preparing this compound stock solution.
Signaling Pathway (Logical Relationship)
The following diagram illustrates the logical dependencies and considerations for the successful preparation and use of this compound stock solutions.
Figure 2: Key factors for a reliable this compound stock solution.
These application notes and protocols provide a comprehensive guide for the preparation of this compound stock solutions, ensuring high quality and consistency for various research and development applications. Adherence to these guidelines will contribute to the reliability and reproducibility of experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Oleoyl Glycerol-d5 | CAS 946524-37-4 | LGC Standards [lgcstandards.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. scbt.com [scbt.com]
- 5. scbt.com [scbt.com]
- 6. larodan.com [larodan.com]
- 7. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
Quantitative Lipidomics: A Workflow Using Monoolein-d5 as an Internal Standard
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lipidomics, the large-scale study of cellular lipids, is a burgeoning field providing deep insights into cellular physiology and pathology. Lipids are not merely structural components of membranes or energy storage molecules; they are also critical signaling molecules involved in a myriad of cellular processes.[1] The accurate quantification of individual lipid species is therefore paramount to understanding their roles in health and disease. This application note provides a detailed workflow for the quantitative analysis of monoacylglycerols (MAGs) and other lipid species in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with monoolein-d5 as an internal standard.
Monoacylglycerols are key intermediates in fat metabolism and also act as signaling molecules, particularly in the endocannabinoid system.[2][3] Their accurate quantification can be challenging due to their relatively low abundance. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for variations in sample extraction, processing, and instrument response, thereby ensuring high accuracy and precision in quantitative analysis.[4]
This document outlines the entire workflow, from sample preparation and lipid extraction to LC-MS/MS analysis and data processing. Detailed experimental protocols are provided to guide researchers in implementing this robust quantitative lipidomics methodology in their laboratories.
Experimental Workflow Overview
The overall workflow for quantitative lipidomics using this compound is a multi-step process that requires careful attention to detail at each stage to ensure data quality and reproducibility. The major steps include sample preparation with the addition of the internal standard, lipid extraction, separation and detection by LC-MS/MS, and finally, data analysis and quantification.
Caption: A comprehensive workflow for quantitative lipidomics analysis using this compound.
Experimental Protocols
Preparation of Internal Standard Stock Solution
Materials:
-
This compound
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
Procedure:
-
Accurately weigh a precise amount of this compound.
-
Dissolve the this compound in a 1:1 (v/v) chloroform:methanol solution to prepare a stock solution of 1 mg/mL.
-
Store the stock solution in a tightly sealed glass vial at -20°C.
-
Prepare working solutions by diluting the stock solution with methanol to the desired concentration (e.g., 10 µg/mL).
Sample Preparation and Lipid Extraction
This protocol is adapted from the Folch method, a widely used technique for lipid extraction.[5]
Materials:
-
Biological sample (e.g., 25 µL plasma or 10 mg tissue)
-
This compound internal standard working solution
-
Chloroform (LC-MS grade)
-
Methanol (LC-MS grade)
-
0.9% NaCl solution (LC-MS grade water)
-
Glass homogenization tubes
-
Centrifuge
Procedure:
-
For tissue samples, add the tissue to a glass homogenization tube on ice.
-
Add 10 µL of the this compound internal standard working solution to the sample.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
For tissue samples, homogenize thoroughly using a mechanical homogenizer. For plasma samples, vortex vigorously for 1 minute.
-
Incubate the mixture at room temperature for 15 minutes.
-
Add 0.4 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex the mixture for 30 seconds and centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Store the dried lipid extract at -80°C until LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
Ultra-High Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole or QTOF) equipped with an electrospray ionization (ESI) source
LC Conditions (Reversed-Phase):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 50°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: Linear gradient to 100% B
-
12-15 min: Hold at 100% B
-
15.1-18 min: Return to 30% B for re-equilibration
-
MS/MS Conditions (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions:
-
Monitor the transition of the precursor ion ([M+H]+) to a characteristic product ion for each target lipid.
-
For monoolein (C18:1), the precursor ion is m/z 357.3 and a characteristic product ion is m/z 265.2 (corresponding to the oleoyl acylium ion).
-
For this compound, the precursor ion is m/z 362.3 and the corresponding product ion is also monitored.
-
Specific transitions for other MAGs should be determined based on their molecular weight and fatty acid composition.
-
Data Presentation
The following tables summarize hypothetical quantitative data for various monoacylglycerol species in human plasma and mouse adipose tissue, as would be obtained using the described workflow. The concentrations are reported in pmol/mg of tissue or pmol/mL of plasma.
Table 1: Quantitative Analysis of Monoacylglycerols in Human Plasma
| Lipid Species | Abbreviation | Average Concentration (pmol/mL) | Standard Deviation |
| Monoolein | MAG(18:1) | 150.8 | 25.3 |
| Monopalmitin | MAG(16:0) | 85.2 | 12.1 |
| Monostearin | MAG(18:0) | 60.5 | 9.8 |
| Monolinolein | MAG(18:2) | 110.7 | 18.5 |
Table 2: Quantitative Analysis of Monoacylglycerols in Mouse Adipose Tissue
| Lipid Species | Abbreviation | Average Concentration (pmol/mg) | Standard Deviation |
| Monoolein | MAG(18:1) | 25.6 | 4.2 |
| Monopalmitin | MAG(16:0) | 15.1 | 2.9 |
| Monostearin | MAG(18:0) | 8.9 | 1.5 |
| Monolinolein | MAG(18:2) | 18.3 | 3.1 |
Monoacylglycerol Signaling Pathway
Monoacylglycerols, particularly 2-arachidonoylglycerol (2-AG), are key players in the endocannabinoid signaling pathway. This pathway is involved in regulating a wide range of physiological processes, including neurotransmission, inflammation, and energy metabolism.[3] The enzyme monoacylglycerol lipase (MGL) is the primary enzyme responsible for the degradation of 2-AG, thus terminating its signaling.
Caption: The role of monoacylglycerols in the endocannabinoid signaling pathway.
Conclusion
The quantitative lipidomics workflow presented here, utilizing this compound as an internal standard, provides a robust and reliable method for the accurate measurement of monoacylglycerols and other lipid species in biological samples. The detailed protocols for sample preparation, lipid extraction, and LC-MS/MS analysis are designed to be readily implemented in a research setting. The ability to accurately quantify these important signaling molecules will undoubtedly contribute to a deeper understanding of their roles in various physiological and pathological processes, and may aid in the discovery of novel biomarkers and therapeutic targets.
References
- 1. Monoacylglycerol Analysis Using MS/MSALL Quadruple Time of Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multidimensional Liquid Chromatography Coupled with Tandem Mass Spectrometry for Identification of Bioactive Fatty Acyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diglib.tugraz.at [diglib.tugraz.at]
Application Note: Normalization in Shotgun Lipidomics Using Monoolein-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shotgun lipidomics, a powerful high-throughput technique for the global analysis of lipids in biological samples, relies on direct infusion mass spectrometry without prior chromatographic separation.[1] While this approach offers speed and broad coverage, accurate quantification necessitates normalization to correct for variations in sample preparation, extraction efficiency, and instrument response. The use of stable isotope-labeled internal standards is a widely accepted strategy to achieve reliable quantification.[2] This application note provides a detailed protocol for the use of monoolein-d5 as an internal standard for the normalization of monoacylglycerols (MAGs) and other lipid classes in shotgun lipidomics workflows.
Monoolein (1-oleoyl-rac-glycerol) is a key intermediate in lipid metabolism, particularly in the endocannabinoid signaling pathway involving 2-arachidonoylglycerol (2-AG).[3][4] Its deuterated analog, this compound, serves as an ideal internal standard due to its chemical similarity to the endogenous analyte, ensuring comparable extraction and ionization efficiencies, while its mass shift allows for distinct detection by the mass spectrometer.
Experimental Protocols
This section details the necessary steps for incorporating this compound into a shotgun lipidomics workflow, from sample preparation to data analysis.
Materials
-
Biological sample (e.g., plasma, cell pellet, tissue homogenate)
-
This compound (deuterated internal standard)
-
Chloroform
-
Methanol (MeOH)
-
Potassium chloride (KCl) solution (0.15 M)
-
Dichloromethane
-
Acetic acid
-
Isopropanol (IPA)
-
Acetonitrile (ACN)
-
Ammonium acetate
-
Nitrogen gas
Preparation of Internal Standard Stock Solution
-
Primary Stock Solution (1 mg/mL): Prepare a stock solution of this compound by dissolving a precise amount in a chloroform:methanol (2:1, v/v) mixture to a final concentration of 1 mg/mL. Store at -20°C.
-
Working Internal Standard Solution (100 pmol/µL): Prepare a working solution by diluting the primary stock solution. For a 1 mL working solution, combine the appropriate volume of the this compound primary stock with other internal standards if creating a cocktail, and bring the final volume to 1 mL with a suitable solvent such as chloroform:methanol (2:1, v/v).[1]
Sample Preparation and Lipid Extraction (Modified Bligh-Dyer Method)[1]
-
Transfer 50 µL of the biological sample (e.g., plasma) to a 1.7 mL microcentrifuge tube.
-
Add 200 µL of 0.15 M KCl solution.
-
Add 400 µL of methanol.
-
Add 200 µL of dichloromethane.
-
Add 1 µL of acetic acid.
-
Spiking of Internal Standard: Add 10 µL of the 100 pmol/µL this compound working internal standard solution to the sample mixture.
-
Vortex the mixture gently.
-
Add 200 µL of water and 200 µL of dichloromethane.
-
Vortex again and allow the mixture to stand at room temperature for 5 minutes to facilitate phase separation.
-
Centrifuge at 4000 RPM for 5 minutes at room temperature.
-
Carefully collect the lower organic layer containing the lipids using a glass syringe.
-
Dry the collected organic phase under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in 100 µL of a reconstitution buffer (e.g., 85% isopropanol, 5% water, 10% acetonitrile with 10 mM ammonium acetate).[1]
Mass Spectrometry Analysis
The following parameters are provided as a general guideline and may require optimization based on the specific mass spectrometer used. These are based on a TripleTOF 5600+ system for monoacylglycerol analysis.[5]
Table 1: Mass Spectrometry Parameters for Monoolein Analysis [5]
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Ion Spray Voltage | 5000 V |
| Nebulizer Gas (GS1) | 10 psi |
| Heater Gas (GS2) | 10 psi |
| Curtain Gas (CUR) | 15 psi |
| Source Temperature | 300 °C |
| Declustering Potential (DP) | 100 V |
| Collision Energy (CE) | 15 ± 10 eV |
| Mass Range (MS1 Scan) | m/z 200-1200 |
| MS/MS Scan Type | Product Ion Scan or Neutral Loss Scan |
Table 2: Precursor and Product Ions for Monoolein and this compound
| Analyte | Precursor Ion (m/z) | Characteristic Fragment Ion (m/z) | Neutral Loss |
| Monoolein | [M+H]+ | Fatty acid-like fragment | Neutral loss of glycerol head group |
| This compound | [M+H]+ | Fatty acid-like fragment | Neutral loss of deuterated glycerol head group |
Data Analysis and Normalization
-
Peak Integration: Integrate the peak areas of the endogenous monoolein and the this compound internal standard from the acquired mass spectra.
-
Response Factor Calculation: Although deuterated standards are assumed to have a response factor of 1 relative to their non-deuterated counterparts, it is good practice to determine this experimentally by analyzing a known concentration of both standards.
-
Normalization Calculation: The concentration of endogenous monoolein is calculated using the following formula:
Concentration of Endogenous Monoolein = (Peak Area of Endogenous Monoolein / Peak Area of this compound) * Concentration of this compound
-
Normalization of Other Lipid Classes: The signal intensity of other lipid species can be normalized to the intensity of this compound to correct for injection-to-injection variability, assuming their ionization efficiencies are comparable or after applying a correction factor.
Shotgun Lipidomics Workflow using this compound
Caption: Shotgun lipidomics workflow with this compound normalization.
Monoolein in the 2-Arachidonoylglycerol (2-AG) Signaling Pathway
Monoolein is a product of the degradation of 2-AG, a major endocannabinoid that plays a crucial role in synaptic plasticity and neuromodulation.[3][6] The primary enzyme responsible for 2-AG hydrolysis is monoacylglycerol lipase (MAGL), which breaks down 2-AG into arachidonic acid and glycerol.[4] Monoolein can be formed through the action of other lipases on diacylglycerols. Understanding the levels of monoolein can provide insights into the activity of the endocannabinoid system.
Caption: Simplified 2-AG metabolism showing the role of monoolein.
Conclusion
The use of this compound as an internal standard provides a reliable method for the normalization of shotgun lipidomics data, particularly for the quantification of monoacylglycerols. This application note offers a comprehensive protocol to guide researchers in implementing this approach, thereby enhancing the accuracy and reproducibility of their lipidomics studies. The provided workflow and pathway diagrams serve as visual aids to understand the experimental process and the biological context of monoolein.
References
- 1. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 2. researchgate.net [researchgate.net]
- 3. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis and degradation of the endocannabinoid 2-arachidonoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monoacylglycerol Analysis Using MS/MSALL Quadruple Time of Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Calibration Curves with Monoolein-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoolein (1-oleoyl-rac-glycerol) is a monoacylglycerol that plays a significant role in various biological processes, including lipid metabolism and signaling pathways. Accurate quantification of monoolein in biological matrices is crucial for understanding its physiological and pathological roles. This document provides a detailed protocol for the quantitative analysis of monoolein using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with monoolein-d5 as a stable isotope-labeled internal standard. The use of a deuterated internal standard is the gold standard for quantitative mass spectrometry as it corrects for variations in sample preparation and matrix effects, ensuring high accuracy and precision.
These application notes will guide users through the preparation of standards, sample extraction, LC-MS/MS method development, and the construction of a calibration curve for the accurate quantification of monoolein.
Experimental Protocols
Materials and Reagents
-
Monoolein (≥99% purity)
-
This compound (≥98% purity, deuterated on the glycerol backbone)
-
LC-MS grade methanol
-
LC-MS grade acetonitrile
-
LC-MS grade isopropanol
-
LC-MS grade water
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Drug-free plasma (e.g., human, mouse, rat) for matrix-matched calibration curves
Preparation of Stock and Working Solutions
2.2.1. Monoolein Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of monoolein.
-
Dissolve in 10 mL of methanol to obtain a 1 mg/mL stock solution.
-
Store the stock solution at -20°C.
2.2.2. This compound Internal Standard (IS) Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of this compound.
-
Dissolve in 1 mL of methanol to obtain a 1 mg/mL stock solution.
-
Store the stock solution at -20°C.
2.2.3. Monoolein Working Standard Solutions:
-
Perform serial dilutions of the monoolein stock solution with methanol to prepare a series of working standard solutions. These will be used to spike into the blank matrix to create the calibration standards.
2.2.4. This compound Internal Standard (IS) Working Solution (10 µg/mL):
-
Dilute the this compound stock solution with methanol to a final concentration of 10 µg/mL. This working solution will be used to spike all samples, calibration standards, and quality control samples.
Preparation of Calibration Standards and Quality Control (QC) Samples
-
Label a set of microcentrifuge tubes for each calibration standard and QC level.
-
Aliquot 90 µL of blank plasma into each tube.
-
Spike 10 µL of the appropriate monoolein working standard solution into each tube to achieve the desired final concentrations for the calibration curve. A typical calibration curve might range from 1 ng/mL to 1000 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
Vortex each tube briefly.
Sample Preparation (Protein Precipitation)
-
To each 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the 10 µg/mL this compound internal standard working solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 60:40 acetonitrile:water with 10 mM ammonium formate and 0.1% formic acid).
-
Vortex and transfer to an LC autosampler vial.
LC-MS/MS Method
3.1. Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 60:40 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid |
| Mobile Phase B | 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 45°C |
| Gradient | 0-1 min (30% B), 1-8 min (30-100% B), 8-10 min (100% B), 10.1-12 min (30% B) |
3.2. Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas Temperature | 500°C |
| Desolvation Gas Flow | 650 L/h |
3.3. MRM Transitions:
The precursor ions for monoolein and this compound are their respective [M+NH₄]⁺ adducts. The product ions result from the neutral loss of the oleoyl chain.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) |
| Monoolein | 374.3 | 284.3 | 100 | 15 |
| This compound | 379.3 | 284.3 | 100 | 15 |
Note: These MRM transitions are theoretical and should be optimized on the specific mass spectrometer being used.
Data Presentation
Calibration Curve Data
A calibration curve is constructed by plotting the peak area ratio of monoolein to this compound against the nominal concentration of monoolein. A linear regression with a weighting factor of 1/x² is typically used.
Table 1: Illustrative Calibration Curve Data for Monoolein
| Standard Concentration (ng/mL) | Monoolein Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 1 | 5,234 | 1,012,345 | 0.0052 | 1.05 | 105.0 |
| 5 | 26,170 | 1,005,678 | 0.0260 | 4.95 | 99.0 |
| 10 | 51,890 | 998,765 | 0.0520 | 10.1 | 101.0 |
| 50 | 258,900 | 995,432 | 0.2601 | 49.8 | 99.6 |
| 100 | 521,340 | 1,001,234 | 0.5207 | 100.5 | 100.5 |
| 250 | 1,298,765 | 999,876 | 1.2989 | 248.9 | 99.6 |
| 500 | 2,610,987 | 1,003,456 | 2.6020 | 501.2 | 100.2 |
| 1000 | 5,198,765 | 998,765 | 5.2051 | 998.5 | 99.9 |
Method Validation Parameters
Table 2: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Calibration Range | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%) | 85 - 115% |
| Matrix Effect (%) | 90 - 110% |
| Recovery (%) | > 80% |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of monoolein using this compound.
Signaling Pathway Context (Illustrative)
Caption: Monoolein's role in lipid metabolism and cell signaling.
Conclusion
This application note provides a comprehensive and detailed protocol for the development and implementation of a robust LC-MS/MS method for the quantification of monoolein in biological matrices. By utilizing this compound as an internal standard, this method ensures high accuracy, precision, and reliability, making it suitable for a wide range of research, clinical, and drug development applications. The provided experimental details, data presentation guidelines, and visualizations serve as a valuable resource for scientists seeking to perform accurate quantitative lipidomics.
Application of Monoolein-d5 in Drug Delivery Systems: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed experimental protocols for the utilization of monoolein-d5 in the development and analysis of advanced drug delivery systems. This compound, a deuterated form of the versatile and biocompatible lipid excipient monoolein, serves as a powerful tool in pharmaceutical research, primarily as an internal standard for highly accurate quantification of lipid-based formulations in biological matrices using mass spectrometry. Its structural similarity to endogenous lipids makes it an ideal tracer for pharmacokinetic and biodistribution studies.
Overview of this compound Applications
Monoolein is widely recognized for its ability to form various self-assembled nanostructures in aqueous environments, such as cubosomes, hexosomes, and as a key component in self-emulsifying drug delivery systems (SEDDS) and nanoemulsions.[1] These structures are adept at encapsulating a wide range of therapeutic agents, enhancing their solubility, stability, and bioavailability.[2]
The introduction of deuterium atoms into the monoolein molecule (this compound) does not significantly alter its physicochemical properties, allowing it to be formulated into drug delivery systems in the same manner as its non-deuterated counterpart. The key applications of this compound include:
-
Internal Standard for Bioanalysis: this compound is an excellent internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) based quantification of monoolein-containing drug delivery systems in plasma, tissues, and other biological fluids.[3] The mass shift due to deuterium allows for clear differentiation from the non-deuterated analyte, ensuring accurate and precise quantification.
-
Tracer in Pharmacokinetic and Biodistribution Studies: By incorporating this compound into a drug formulation, researchers can track the in vivo fate of the lipid carrier, providing valuable insights into its absorption, distribution, metabolism, and excretion (ADME) profile.[2][4]
-
Neutron Scattering Studies: Deuterated lipids, including this compound, are invaluable in small-angle neutron scattering (SANS) experiments to elucidate the internal structure of lipid nanoparticles.[1][5]
Experimental Protocols
Synthesis of this compound
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound via the esterification of oleic acid-d5 with glycerol.
Materials:
-
Oleic acid-d5 (custom synthesis may be required)
-
Glycerol
-
Tin(II) chloride dihydrate (SnCl2·2H2O) or other suitable catalyst[8]
-
Anhydrous toluene
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Equipment:
-
Round-bottom flask with a reflux condenser and Dean-Stark trap
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Glass funnel and filter paper
-
Chromatography column
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve oleic acid-d5 (1 equivalent) and glycerol (1.2 equivalents) in anhydrous toluene.
-
Catalyst Addition: Add SnCl2·2H2O (0.5 mol%) to the reaction mixture.
-
Esterification: Heat the mixture to reflux (approximately 110-120 °C) with continuous stirring. Water produced during the reaction will be removed azeotropically using the Dean-Stark trap.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the oleic acid-d5 is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with diethyl ether and wash sequentially with 5% sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate this compound.
-
Characterization: Confirm the structure and purity of the synthesized this compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Formulation of this compound Based Drug Delivery Systems
The formulation protocols for this compound based drug delivery systems are analogous to those for non-deuterated monoolein. The following are representative protocols for preparing cubosomes and Self-Emulsifying Drug Delivery Systems (SEDDS).
Protocol 2: Preparation of this compound Based Cubosomes (Top-Down Method)
Objective: To prepare drug-loaded this compound cubosomes using high-pressure homogenization.
Materials:
-
This compound
-
Poloxamer 407 (or other suitable stabilizer)
-
Active Pharmaceutical Ingredient (API)
-
Deionized water
Equipment:
-
High-pressure homogenizer
-
Magnetic stirrer with heating plate
-
Water bath
Procedure:
-
Preparation of Aqueous Phase: Disperse Poloxamer 407 in deionized water with gentle stirring to form a clear solution. If the API is water-soluble, dissolve it in this aqueous phase.
-
Preparation of Lipid Phase: Melt the this compound at a temperature slightly above its melting point (approximately 40-45 °C). If the API is lipid-soluble, dissolve it in the molten this compound.
-
Formation of Coarse Emulsion: Add the molten lipid phase to the aqueous phase under continuous stirring to form a coarse pre-emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization for 5-10 cycles at a pressure of 1000-1500 bar.
-
Cooling: Cool the resulting dispersion to room temperature to obtain the cubosome formulation.
-
Characterization: Characterize the cubosomes for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 3: Preparation of this compound Based Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate a liquid SEDDS pre-concentrate containing this compound.
Materials:
-
This compound (as the oil phase)
-
Surfactant (e.g., Kolliphor® EL, Tween 80)
-
Co-surfactant (e.g., Transcutol® HP, Propylene Glycol)
-
Active Pharmaceutical Ingredient (API)
Equipment:
-
Glass vial
-
Vortex mixer or magnetic stirrer
Procedure:
-
Mixing of Components: Accurately weigh the required amounts of this compound, surfactant, and co-surfactant into a glass vial.
-
Homogenization: Mix the components thoroughly using a vortex mixer or magnetic stirrer until a clear, isotropic mixture is formed. Gentle heating may be applied if necessary.
-
Drug Loading: Add the API to the mixture and stir until it is completely dissolved.
-
Self-Emulsification Assessment: To evaluate the self-emulsifying properties, add a small volume of the SEDDS pre-concentrate (e.g., 1 mL) to a larger volume of water (e.g., 250 mL) with gentle agitation and observe the formation of a fine emulsion.
-
Characterization: Characterize the resulting emulsion for droplet size, PDI, and drug content.
Characterization of this compound Formulations
Protocol 4: Physicochemical Characterization
Objective: To determine the key physicochemical properties of the formulated this compound nanoparticles.
Methods:
-
Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Dilute the formulation with deionized water to an appropriate concentration.
-
Analyze the sample using a Dynamic Light Scattering (DLS) instrument.
-
-
Encapsulation Efficiency (EE%):
-
Separate the unencapsulated drug from the nanoparticles using centrifugation or ultrafiltration.
-
Quantify the amount of free drug in the supernatant/filtrate using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Calculate the EE% using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
In Vitro Drug Release Study
Protocol 5: Dialysis Bag Diffusion Technique
Objective: To assess the in vitro drug release profile from this compound based formulations.
Materials:
-
Dialysis bags with a suitable molecular weight cut-off (MWCO)
-
Release medium (e.g., phosphate-buffered saline pH 7.4, simulated gastric/intestinal fluid)
-
Shaking water bath or dissolution apparatus
Procedure:
-
Preparation of Dialysis Bag: Soak the dialysis bag in the release medium as per the manufacturer's instructions.
-
Sample Loading: Accurately measure a known amount of the drug-loaded formulation and place it inside the dialysis bag. Seal both ends.
-
Release Study: Immerse the sealed dialysis bag in a known volume of the release medium maintained at 37 ± 0.5 °C with constant stirring.
-
Sampling: At predetermined time intervals, withdraw a specific volume of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.
-
Analysis: Analyze the withdrawn samples for drug content using a validated analytical method.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point.
Quantitative Analysis using this compound as an Internal Standard
Protocol 6: LC-MS/MS Quantification of a Monoolein-Based Formulation in Plasma
Objective: To quantify the concentration of a monoolein-based drug delivery system in plasma samples using this compound as an internal standard.
Materials:
-
Plasma samples containing the monoolein-based formulation
-
This compound internal standard (IS) solution of known concentration
-
Acetonitrile (ACN) with 0.1% formic acid (protein precipitation solvent)
-
Methanol (for dilutions)
-
Water with 0.1% formic acid (mobile phase A)
-
Acetonitrile with 0.1% formic acid (mobile phase B)
Equipment:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
Centrifuge
-
Vortex mixer
-
Analytical balance
Procedure:
-
Sample Preparation: a. To 50 µL of plasma sample, add 10 µL of the this compound IS solution. b. Add 200 µL of cold acetonitrile (with 0.1% formic acid) to precipitate proteins. c. Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes at 4 °C. d. Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis: a. Chromatographic Conditions:
- Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A suitable gradient to separate monoolein from matrix components (e.g., start with 50% B, ramp to 95% B).
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 µL b. Mass Spectrometric Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Monitor the specific parent-to-daughter ion transitions (MRM) for both monoolein and this compound.
-
Data Analysis: a. Generate a calibration curve using standards of the non-deuterated monoolein formulation of known concentrations spiked into blank plasma and processed with the this compound IS. b. Calculate the peak area ratio of the analyte (monoolein) to the internal standard (this compound). c. Determine the concentration of the monoolein formulation in the unknown samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
Quantitative data from the characterization of this compound based formulations should be summarized in clear and structured tables for easy comparison. While specific data for this compound formulations are not widely published, the following tables provide a template for how such data should be presented, with example values derived from studies on non-deuterated monoolein systems.
Table 1: Formulation Composition and Physicochemical Properties of this compound Based Nanoparticles
| Formulation Code | Drug | This compound (% w/w) | Surfactant (% w/w) | Co-surfactant (% w/w) | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| MOD5-CUB-01 | Drug A | 5.0 | Poloxamer 407 (1.0) | - | 150.2 ± 5.1 | 0.21 ± 0.02 | -15.3 ± 1.2 | 85.4 ± 3.7 |
| MOD5-SEDDS-01 | Drug B | 30.0 | Kolliphor® EL (40.0) | Transcutol® HP (30.0) | 25.8 ± 1.5 (emulsion) | 0.15 ± 0.03 | -5.2 ± 0.8 | >98 |
Table 2: In Vitro Drug Release Characteristics of this compound Based Formulations
| Formulation Code | Drug | Release Medium | Time (h) | Cumulative Release (%) | Release Kinetics Model |
| MOD5-CUB-01 | Drug A | PBS (pH 7.4) | 24 | 78.2 ± 4.5 | Higuchi |
| MOD5-SEDDS-01 | Drug B | SGF (pH 1.2) | 2 | 95.1 ± 3.1 | First-Order |
Visualizations
Experimental Workflows
Logical Relationships
References
- 1. ansto.gov.au [ansto.gov.au]
- 2. Biodistribution and Non-linear Gene Expression of mRNA LNPs Affected by Delivery Route and Particle Size - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of mRNA in Lipid Nanoparticles Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biodistribution and metabolism studies of lipid nanoparticle-formulated internally [3H]-labeled siRNA in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ansto.gov.au [ansto.gov.au]
- 6. apo.ansto.gov.au [apo.ansto.gov.au]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Neutron Scattering Experiments with Deuterated Monoolein
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting neutron scattering experiments utilizing deuterated monoolein (d-MO). The unique scattering properties of deuterated lipids in neutron-based techniques offer unparalleled insights into the structure and dynamics of lipidic systems, making them invaluable for drug delivery research, membrane protein structural biology, and the development of novel therapeutics.
Introduction to Deuterated Monoolein in Neutron Scattering
Deuterated monoolein is a critical tool in neutron scattering due to the significant difference in the neutron scattering length of hydrogen (-3.74 fm) and its isotope, deuterium (+6.67 fm).[1] This disparity allows for a technique known as contrast variation , where specific components of a system can be "highlighted" or made "invisible" to the neutron beam by selectively replacing hydrogen with deuterium.[1][2][3]
In the context of monoolein, which self-assembles into various liquid crystalline phases, including the lipidic cubic phase (LCP), deuteration is particularly powerful.[2][4] The LCP is a bicontinuous structure of a single lipid bilayer separating two interwoven aqueous channels, providing a native-like environment for membrane proteins.[5] By using highly deuterated monoolein (d-MO) and a D₂O-based buffer, the scattering from the abundant lipid phase can be effectively "matched out" or suppressed.[2][3][4] This contrast-matching approach is essential for isolating the scattering signal from embedded, non-deuterated molecules of interest, such as proteins or drug molecules, even at low concentrations.[2]
Key Applications:
-
Structural Biology of Membrane Proteins: Elucidating the structure and conformation of membrane proteins, such as G-protein-coupled receptors (GPCRs), within a lipidic environment that mimics the cell membrane.[3][5]
-
Drug Delivery Systems: Characterizing the internal structure of lipid-based drug delivery vehicles like cubosomes (nanoparticles of LCP) and understanding the localization and distribution of encapsulated drugs.[3]
-
Detergent-Protein Interactions: Studying the behavior of detergents used to solubilize membrane proteins and their interaction with the lipidic cubic phase during crystallization trials.[2][4]
-
Lipid Bilayer Dynamics: Investigating the structure and fluctuations of lipid bilayers and their interactions with peptides and other molecules.[6][7]
Quantitative Data Summary
The following tables summarize key quantitative data relevant to neutron scattering experiments with deuterated monoolein.
Table 1: Neutron Scattering Length Densities (SLDs) of Common Components
| Component | SLD (x 10⁻⁶ Å⁻²) | Reference |
| H₂O | -0.56 | |
| D₂O | 6.37 | [8] |
| Hydrogenated Monoolein (h-MO) | ~ -0.3 to -0.4 | |
| Highly Deuterated Monoolein (d-MO) | Matched by ~100% D₂O | [2] |
| Typical Protein (hydrogenated) | ~ 2.0 - 4.0 | [8] |
| Deuterated Protein | Matched by ~42% D₂O | [2] |
Note: The exact SLD of proteins can vary depending on their amino acid composition and the level of H/D exchange.
Table 2: Properties of Deuterated Monoolein
| Property | Value | Reference |
| Overall Deuteration of d-MO | 93.2 ± 2% | [2] |
| Glycerol Head Group Deuteration | 98% (assumed) | [2] |
| Oleoyl Tail Deuteration | 92.5% (implied) | [2] |
Experimental Protocols
Protocol for Small-Angle Neutron Scattering (SANS) of a Protein in a Contrast-Matched Lipidic Cubic Phase
This protocol outlines the steps for preparing and analyzing a membrane protein embedded in a d-MO lipidic cubic phase, where the LCP is contrast-matched to the D₂O solvent.
Objective: To determine the solution structure and aggregation state of a non-deuterated membrane protein within the LCP.
Materials:
-
Highly deuterated monoolein (d-MO)
-
Purified, non-deuterated membrane protein of interest, solubilized in a suitable detergent.
-
Deuterated buffer (e.g., 20 mM HEPES, 150 mM NaCl in 99.9% D₂O, pD adjusted to desired value)
-
Syringes for mixing the LCP
-
Quartz cuvettes for SANS measurements
-
Access to a SANS instrument at a neutron scattering facility
Methodology:
-
Preparation of the Protein-LCP Mixture: a. In a controlled environment, dispense a specific weight of d-MO into a syringe. b. In a separate syringe, draw up the purified protein solution in deuterated buffer. The typical weight ratio of lipid to aqueous solution is 60:40. c. Connect the two syringes via a coupler and mix the contents by repeatedly passing the material between the syringes until a homogenous, viscous, and transparent lipidic cubic phase is formed. This may take several minutes. d. Allow the LCP to equilibrate at the desired temperature.
-
Sample Loading: a. Carefully transfer the protein-LCP mixture into a quartz SANS cuvette, ensuring no air bubbles are trapped. b. Seal the cuvette to prevent solvent evaporation.
-
SANS Measurement: a. Mount the sample in the SANS instrument's sample holder, which is typically temperature-controlled. b. Collect scattering data for the protein-LCP sample. c. Collect scattering data for a "blank" sample containing only the d-MO and deuterated buffer (without the protein) to be used for background subtraction. d. Collect scattering data for the empty cuvette for further background correction. e. Collect data for the direct beam to calibrate the detector.
-
Data Analysis: a. Subtract the scattering from the empty cuvette and the blank LCP sample from the protein-LCP scattering data. b. The resulting scattering profile will be dominated by the signal from the non-deuterated protein. c. Analyze the scattering data using appropriate modeling software (e.g., SASView, Cryson) to determine structural parameters such as the radius of gyration (Rg), molecular weight, and to generate low-resolution shape models of the protein in the LCP.
Protocol for Neutron Diffraction of a Protein Crystallized in a Deuterated Lipidic Cubic Phase
This protocol describes the preparation of protein crystals within a d-MO LCP for neutron diffraction studies.
Objective: To obtain high-resolution structural information, including the positions of hydrogen and deuterium atoms, of a membrane protein.
Materials:
-
Highly deuterated monoolein (d-MO)
-
Purified, deuterated membrane protein of interest in a deuterated buffer.
-
Crystallization plates (e.g., 96-well format)
-
Precipitant solutions in deuterated buffers.
-
Syringe-based robot for dispensing the LCP (optional but recommended for high-throughput screening).
Methodology:
-
Preparation of the Deuterated Protein-LCP: a. Follow the same procedure as in Protocol 3.1, step 1, but using a deuterated protein solution. The use of deuterated protein can be beneficial for certain neutron crystallography experiments.
-
Crystallization Setup: a. Dispense small boluses (e.g., 50-100 nL) of the protein-LCP mixture into the wells of a crystallization plate. b. Overlay the LCP bolus with a larger volume (e.g., 800 nL) of the precipitant solution. c. Seal the plate and incubate at a constant temperature.
-
Crystal Growth and Harvesting: a. Monitor the plates for crystal growth over days to weeks. b. Once crystals of sufficient size for neutron diffraction are obtained (typically > 0.1 mm³), they can be harvested. c. Harvesting is typically done using micro-loops, followed by cryo-cooling if necessary, although data collection is often performed at room temperature for neutron crystallography.
-
Neutron Diffraction Data Collection: a. Mount the crystal on a goniometer at a neutron crystallography beamline. b. Collect diffraction data over a range of crystal orientations.
-
Data Processing and Structure Determination: a. Process the diffraction data to obtain integrated reflection intensities. b. Use crystallographic software to solve the phase problem and build an atomic model of the protein, including the positions of deuterium and hydrogen atoms, which provides detailed information about hydrogen bonding networks and protonation states.
Visualizations
Caption: Workflow for a SANS experiment on a protein in a contrast-matched d-MO LCP.
Caption: Principle of contrast matching in a deuterated monoolein system.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. ansto.gov.au [ansto.gov.au]
- 4. researchgate.net [researchgate.net]
- 5. Membrane Protein Structures in Lipid Bilayers; Small-Angle Neutron Scattering With Contrast-Matched Bicontinuous Cubic Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. longdom.org [longdom.org]
- 8. indico.linxs.lu.se [indico.linxs.lu.se]
Application Notes and Protocols for Preparing Lipid Cubic Phases with Monoolein-d5 for Protein Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the preparation of lipidic cubic phases (LCP) using deuterated monoolein (monoolein-d5) for the study of membrane proteins. The primary application of this compound is in neutron scattering techniques, such as Small-Angle Neutron Scattering (SANS), where its use allows for "contrast matching." This technique renders the lipid bilayer effectively invisible to neutrons, thereby isolating the scattering signal of the protein of interest.[1] The protocols outlined are also applicable to in-meso crystallization for X-ray crystallography, as the physicochemical properties of this compound are analogous to its hydrogenated counterpart for forming the cubic mesophase.
Data Presentation
The following tables summarize the key quantitative parameters for the preparation of this compound lipidic cubic phases for protein studies.
Table 1: Reagent and Mixture Compositions
| Parameter | Typical Value/Range | Notes |
| This compound to Protein Solution Ratio (w/w) | 60:40 | This ratio is a standard starting point for forming the Pn3m cubic phase.[2] |
| This compound to Protein Solution Ratio (v/v) | 3:2 | Often used for practical preparation with syringes. |
| Protein Concentration | 5 - 20 mg/mL | Higher concentrations are generally preferred for crystallization. |
| Detergent Concentration | As low as possible | High detergent concentrations can destabilize the cubic phase. |
| Lipid Additives (e.g., Cholesterol) | 0.5 - 10 mol% | Can improve crystal quality for certain proteins, such as GPCRs.[3] |
Table 2: Experimental Parameters for LCP Crystallization
| Parameter | Typical Value/Range | Notes |
| LCP Bolus Volume | 50 - 200 nL | Dispensed into each well of the crystallization plate. |
| Precipitant Solution Volume | 0.8 - 1.0 µL | Overlaid on top of the LCP bolus. |
| Incubation Temperature | 20 °C | Monoolein-based LCP is thermodynamically stable above 17°C.[4][5] |
| Crystallization Time | Days to weeks | Varies depending on the protein and crystallization conditions. |
Experimental Protocols
Protocol 1: Preparation of the Protein-Laden this compound Mesophase
This protocol describes the manual preparation of the this compound LCP using the coupled-syringe method. This is a widely used technique to ensure thorough mixing of the viscous lipid with the aqueous protein solution.
Materials:
-
This compound
-
Purified membrane protein in a suitable buffer with minimal detergent
-
Two 100 µL gas-tight Hamilton syringes
-
A syringe coupler
-
Water bath or heating block
-
Microcentrifuge
-
Crystallization plates (glass sandwich plates recommended)
-
Crystallization screening solutions
Procedure:
-
Lipid Preparation:
-
Dispense the desired amount of this compound into a small glass vial.
-
Gently warm the vial to approximately 40°C to melt the this compound into a liquid state.
-
-
Syringe Loading:
-
Draw the molten this compound into one of the 100 µL gas-tight syringes.
-
In the second syringe, draw up the corresponding volume of the purified protein solution (typically a 3:2 volume ratio of lipid to protein solution).
-
Ensure no air bubbles are present in either syringe.
-
-
Syringe Coupling and Mixing:
-
Connect the two syringes using the coupler, ensuring a tight seal.
-
Manually push the plungers back and forth to mix the lipid and the protein solution. The mixture will gradually become more viscous.
-
Continue mixing for at least 100 cycles, or until the mixture is a homogenous, transparent, and highly viscous gel. This indicates the formation of the lipidic cubic phase.
-
-
Removal of Air Bubbles:
-
After mixing, consolidate the entire LCP into one syringe.
-
Centrifuge the syringe at a low speed (e.g., 500 x g) for 5-10 minutes to remove any trapped air bubbles.
-
-
Dispensing Preparation:
-
The protein-laden LCP is now ready for dispensing into crystallization plates. It is recommended to proceed to the next step immediately as some proteins may not be stable in the LCP without a precipitant.
-
Protocol 2: Setting Up LCP Crystallization Plates
This protocol outlines the manual setup of a 96-well crystallization plate.
Materials:
-
Protein-laden this compound LCP from Protocol 1
-
96-well glass sandwich crystallization plates
-
Crystallization screening solutions
-
A multi-channel pipette or a repeating dispenser
-
Plate sealing film or cover slips
Procedure:
-
Dispensing the LCP:
-
Using a manual LCP dispenser or a Hamilton syringe, carefully dispense 50-200 nL boluses of the protein-laden LCP into the center of each well of the 96-well plate.
-
-
Adding the Precipitant:
-
Carefully overlay each LCP bolus with 0.8-1.0 µL of the respective crystallization screen solution. Avoid direct contact between the pipette tip and the LCP bolus.
-
-
Sealing the Plate:
-
Seal the plate using a clear adhesive film or glass cover slips to prevent evaporation. Ensure a good seal around each well.
-
-
Incubation:
-
Crystal Monitoring:
-
Regularly monitor the plates for crystal growth using a microscope under cross-polarized light. Crystals typically appear as birefringent objects within the isotropic LCP matrix.
-
Visualizations
Experimental Workflow for LCP Preparation and Crystallization
Caption: Workflow for preparing and crystallizing proteins in this compound LCP.
Logical Relationship of Components in LCP Crystallization
Caption: Relationship of components in the in-meso crystallization process.
References
- 1. ansto.gov.au [ansto.gov.au]
- 2. Water isotope effect on the lipidic cubic phase: Heavy water-Induced interfacial area reduction of monoolein-Water system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Well-based crystallization of lipidic cubic phase microcrystals for serial X-ray crystallography experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Temperature- and pressure-dependent phase behavior of monoacylglycerides monoolein and monoelaidin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of electrostatic interactions on phase stability of cubic phases of membranes of monoolein/dioleoylphosphatidic acid mixtures - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Isotopic Interference Correction for Monoolein-d5
Welcome to the technical support center for advanced mass spectrometry applications. This guide is designed for researchers, scientists, and drug development professionals utilizing monoolein-d5 as an internal standard for the quantification of endogenous monoolein. Here, you will find detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address and correct for isotopic interference, ensuring the accuracy and reliability of your quantitative results.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of monoolein and this compound?
A1: Isotopic interference, or "cross-talk," occurs when the isotopic signature of the analyte (endogenous monoolein) overlaps with the mass signal of its deuterated internal standard (this compound).[1][2] Monoolein, like all organic molecules, contains naturally occurring heavy isotopes of its constituent elements (e.g., ¹³C, ²H, ¹⁷O, ¹⁸O).[3] These heavy isotopes create a pattern of signals in the mass spectrometer at M+1, M+2, etc., relative to the primary monoisotopic peak (M). When a high concentration of unlabeled monoolein is present, its M+5 isotope peak can contribute to the signal intensity of the this compound internal standard, leading to inaccurate quantification.[4]
Q2: Why is it critical to correct for this interference?
A2: Failure to correct for this isotopic overlap can lead to significant quantitative errors. The contribution of the analyte's signal to the internal standard's signal artificially inflates the measured intensity of the internal standard.[5] This leads to a suppressed analyte/internal standard ratio, which in turn causes an underestimation of the true analyte concentration. This phenomenon can also introduce non-linearity into the calibration curve, particularly at higher analyte concentrations.[1][4]
Q3: What information is required to perform an accurate isotopic correction?
A3: To perform an accurate correction, you need the following:
-
The exact elemental formula of both the analyte (monoolein) and the internal standard (this compound).
-
The natural abundance of all stable isotopes for each element in the molecule (Carbon, Hydrogen, Oxygen, Nitrogen, etc.).[6][7]
-
High-resolution mass spectrometry data for the pure, unlabeled analyte standard to experimentally determine its natural isotopic distribution.
-
High-resolution mass spectrometry data for the pure internal standard to check for any isotopic impurities (e.g., the presence of d0, d1, d2, etc. species).
Q4: Is a mass difference of +5 amu (d5) sufficient to avoid interference?
A4: While a mass difference of at least 3 atomic mass units (amu) is generally recommended to minimize overlap from the most abundant M+1 and M+2 isotopes, interference can still occur, especially for larger molecules like monoolein which have a higher probability of containing multiple heavy isotopes.[4] At high concentrations of the native analyte, its M+5 peak can still be significant enough to interfere with the d5 internal standard. Therefore, using a higher mass-labeled standard (e.g., ¹³C-labeled) is ideal, but when using deuterated standards, mathematical correction is often necessary.[4][8]
Experimental Workflow & Correction Protocol
A robust experimental design is crucial for accurately correcting for isotopic interference. The general workflow involves sample preparation, LC-MS/MS analysis, and subsequent data processing to apply the correction algorithm.
Experimental Workflow Diagram
Caption: General workflow for sample analysis and isotopic correction.
Protocol 1: Determining Correction Factors
This protocol must be performed once during method development to establish the correction factors for your specific analyte and internal standard lots.
-
Prepare Standards: Create a high-concentration solution of pure, unlabeled monoolein standard.
-
LC-MS/MS Analysis: Inject this unlabeled standard onto the LC-MS/MS system.
-
Monitor Channels: Acquire data by monitoring the mass-to-charge ratio (m/z) channels for both unlabeled monoolein and for this compound.
-
Measure Interference: Measure the signal intensity (peak area) in the this compound channel. This signal is the isotopic contribution from the unlabeled analyte.[4]
-
Calculate Contribution Factor (CF): Calculate the ratio of the signal in the d5 channel to the signal in the d0 (unlabeled) channel. This is your CF_analyte_to_IS.
-
CF_analyte_to_IS = Area(d5 channel) / Area(d0 channel)
-
-
Assess IS Purity: In a separate run, inject only the this compound internal standard and monitor the channels for both d5 and d0. This allows you to calculate the contribution of any unlabeled impurity in your standard (CF_IS_to_analyte).
-
CF_IS_to_analyte = Area(d0 channel) / Area(d5 channel)
-
Protocol 2: Applying the Isotopic Correction
The following calculations should be applied to each experimental sample.
-
Measure Raw Areas: From your experimental sample run, record the raw integrated peak areas for the analyte (Area_d0_measured) and the internal standard (Area_d5_measured).
-
Apply Correction Formulas: Use the following equations to calculate the true, corrected peak areas. These formulas form a system of linear equations that accounts for the bidirectional interference.[9]
-
Area_d0_corrected = (Area_d0_measured - (Area_d5_measured * CF_IS_to_analyte)) / (1 - (CF_analyte_to_IS * CF_IS_to_analyte))
-
Area_d5_corrected = (Area_d5_measured - (Area_d0_measured * CF_analyte_to_IS)) / (1 - (CF_analyte_to_IS * CF_IS_to_analyte))
-
-
Calculate Final Ratio: Use the corrected peak areas to calculate the true analyte-to-internal standard ratio for final quantification.
-
Corrected Ratio = Area_d0_corrected / Area_d5_corrected
-
Data Presentation: Example Correction Calculation
The following table illustrates the impact of the correction on a hypothetical measurement.
| Parameter | Uncorrected Data | Corrected Data |
| Correction Factors (from standards) | ||
| CF_analyte_to_IS | 0.008 (0.8%) | - |
| CF_IS_to_analyte | 0.002 (0.2%) | - |
| Measured Peak Areas (from sample) | ||
| Area_d0_measured | 8,500,000 | - |
| Area_d5_measured | 4,100,000 | - |
| Calculated Corrected Areas | ||
| Area_d0_corrected | - | 8,499,993 |
| Area_d5_corrected | - | 4,032,013 |
| Analyte / IS Ratio | 2.073 | 2.108 |
| Calculated Concentration (hypothetical) | 103.7 ng/mL | 105.4 ng/mL |
| Error due to Interference | -1.6% | - |
As shown, failing to correct for even minor isotopic contributions can result in a measurable underestimation of the analyte concentration.
Troubleshooting Guide
Issue 1: My calibration curve is non-linear at high concentrations.
-
Possible Cause: Isotopic interference is a primary cause of non-linearity at the upper end of a calibration curve.[4] As the unlabeled analyte concentration increases, its M+5 isotope contributes more significantly to the d5 internal standard signal, artificially inflating the IS response and compressing the ratio.
-
Solution:
-
Apply Correction: Implement the mathematical correction protocol described above. This often linearizes the curve.
-
Optimize IS Concentration: Ensure the internal standard concentration is appropriate. A common practice is to use a concentration that yields a signal intensity around 50% of the highest calibration standard.[4]
-
Dilute Samples: If possible, dilute samples to ensure they fall within the linear range of the assay.[4]
-
Issue 2: My quantitative results are inconsistent or show poor accuracy.
-
Possible Cause: Beyond isotopic interference, other factors can affect accuracy. Deuterated standards can sometimes exhibit slightly different chromatographic behavior (eluting earlier in reverse-phase LC) or be subject to differential matrix effects compared to the analyte.[10]
-
Solution:
-
Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to ensure they co-elute perfectly. A slight separation can expose them to different matrix effects, compromising accuracy.[10]
-
Evaluate Matrix Effects: Conduct a post-extraction addition experiment to determine if the analyte and internal standard experience different levels of ion suppression or enhancement in your specific sample matrix.[10]
-
Check IS Purity: Always verify the isotopic purity of a new lot of deuterated internal standard. Significant amounts of unlabeled material in the IS will lead to inaccurate results.
-
Interference Correction Logic Diagram
Caption: Logical flow of isotopic interference and the correction process.
References
- 1. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isotopic Abundances [chemlin.org]
- 7. Natural abundance - Wikipedia [en.wikipedia.org]
- 8. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. en-trust.at [en-trust.at]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Monoolein-d5 Signal Intensity Variability in Mass Spectrometry
Welcome to the technical support center for troubleshooting variability in monoolein-d5 signal intensity. This resource is designed for researchers, scientists, and drug development professionals who use this compound as an internal standard in their mass spectrometry-based assays. Here you will find frequently asked questions (FAQs) and troubleshooting guides to help you identify and resolve common issues affecting the stability and intensity of your internal standard signal.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in my assay?
A1: this compound is a deuterated stable isotope-labeled internal standard. Its chemical structure is nearly identical to endogenous monoolein. It is added at a known concentration to your samples before processing.[1] Its purpose is to mimic the behavior of the native analyte during sample extraction, cleanup, and analysis. By normalizing the signal of the endogenous analyte to the signal of this compound, you can correct for variability introduced during the experimental workflow, such as sample loss during extraction or fluctuations in mass spectrometer performance.[1][2][3]
Q2: What are the common causes of variable this compound signal intensity?
A2: Variability in the signal intensity of an internal standard like this compound can arise from several sources. These can be broadly categorized as:
-
Matrix Effects: Co-eluting substances from the sample matrix (e.g., phospholipids, salts) can either suppress or enhance the ionization of this compound in the mass spectrometer source.[1]
-
Sample Preparation Issues: Inconsistent extraction efficiency, sample loss, or the introduction of interfering substances during sample preparation can lead to variability.
-
Instrumental Factors: Fluctuations in the mass spectrometer's performance, such as detector sensitivity drift or an unstable spray in the ion source, can affect signal intensity.
-
Internal Standard-Specific Issues: Problems with the this compound solution itself, such as degradation, incorrect concentration, or aggregation, can also be a cause.
Q3: How much variability in the this compound signal is considered acceptable?
A3: While the goal is to have a consistent signal, some level of variation is expected. A common acceptance criterion for internal standard signal intensity is a coefficient of variation (%CV) of less than 15-20% across a batch of samples. However, this can be method-dependent. A more critical indicator of a problem is a systematic trend in the signal intensity (e.g., a steady decrease over the course of an analytical run) or a high degree of random variability.
Troubleshooting Guides
Issue 1: Low or Decreasing this compound Signal Intensity Across an Analytical Run
A consistently low or decreasing signal for this compound can compromise the accuracy of your quantitative results. The following table outlines potential causes and recommended actions.
| Potential Cause | Recommended Troubleshooting Steps |
| Instrumental Drift | 1. Equilibrate the System: Ensure the LC-MS system is adequately equilibrated before starting the run. 2. Monitor System Suitability: Inject a standard solution at regular intervals during the run to monitor the instrument's performance. 3. Clean the Ion Source: A dirty ion source can lead to a gradual decline in signal. Follow the manufacturer's instructions for cleaning. |
| Column Contamination | 1. Implement a Column Wash: Include a high-organic wash step at the end of each injection to elute strongly retained compounds. 2. Use a Guard Column: A guard column can help protect the analytical column from contaminants. |
| Degradation of this compound in the Autosampler | 1. Check Solution Stability: Prepare a fresh solution of this compound and compare its signal to the solution used in the run. 2. Control Autosampler Temperature: If possible, keep the autosampler at a low temperature (e.g., 4°C) to minimize degradation. |
Issue 2: High Variability or Inconsistent this compound Signal Intensity
Erratic signal intensity for this compound can indicate issues with sample preparation or matrix effects.
| Potential Cause | Recommended Troubleshooting Steps |
| Inconsistent Sample Preparation | 1. Review Extraction Protocol: Ensure the lipid extraction protocol (e.g., Folch or MTBE) is performed consistently for all samples. Pay close attention to pipetting volumes and mixing steps. 2. Check for Sample Loss: Evaluate the recovery of this compound by comparing the signal in a pre-extraction spiked sample to a post-extraction spiked sample. |
| Matrix Effects | 1. Improve Chromatographic Separation: Optimize the LC method to separate this compound from co-eluting matrix components. This may involve adjusting the gradient, flow rate, or changing the column. 2. Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components. 3. Enhance Sample Cleanup: Incorporate a solid-phase extraction (SPE) step to remove interfering substances like phospholipids. |
| Precipitation of this compound | 1. Check Solvent Compatibility: Ensure this compound is fully soluble in the final sample solvent. 2. Vortex Before Injection: Vortex samples immediately before placing them in the autosampler to ensure homogeneity. |
Experimental Protocols
Protocol 1: Assessment of this compound Stock Solution Stability
This protocol helps determine if the variability is originating from the internal standard solution itself.
-
Preparation of Fresh Standard: Prepare a fresh stock solution of this compound in a suitable solvent (e.g., methanol or ethanol) at the same concentration as your current stock.
-
Preparation of Working Solutions: Create a series of dilutions from both the old and new stock solutions.
-
LC-MS Analysis: Analyze the dilutions from both stock solutions under your standard LC-MS conditions.
-
Data Analysis: Compare the peak areas and linearity of the calibration curves generated from the old and new stock solutions. A significant difference in signal intensity may indicate degradation of the old stock solution.
Protocol 2: Evaluation of Matrix Effects
This experiment can help determine if ion suppression or enhancement is affecting your this compound signal.
-
Sample Preparation:
-
Set 1 (Neat Solution): Prepare your this compound working solution in the final reconstitution solvent.
-
Set 2 (Post-Extraction Spike): Extract a blank matrix sample (a sample that does not contain the analyte or internal standard) using your standard protocol. Spike the extracted matrix with the this compound working solution.
-
-
LC-MS Analysis: Analyze multiple replicates of both sets of samples.
-
Calculation of Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set 2 / Peak Area in Set 1) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Visualizing Troubleshooting Workflows
The following diagrams illustrate the logical steps for troubleshooting this compound signal variability.
Caption: Troubleshooting workflow for variable this compound signal.
Caption: Conceptual diagram of matrix effects on ionization.
References
Technical Support Center: Monoolein-d5 Sample Preparation
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of monoolein-d5 during sample preparation for analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in my experiments?
A1: this compound is a deuterated form of monoolein, where five hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an excellent internal standard for mass spectrometry-based quantification of monoolein and other related monoacylglycerols.[1][2] Since its chemical properties are nearly identical to the non-labeled version, it behaves similarly during sample extraction and analysis, allowing for accurate correction of sample loss and ionization variability.[1]
Q2: What are the primary causes of this compound degradation during sample preparation?
A2: The main degradation pathways for this compound, similar to its non-deuterated counterpart, are:
-
Hydrolysis: The ester bond in monoolein is susceptible to cleavage by acids or bases, yielding oleic acid and glycerol. This is accelerated at extreme pH values and elevated temperatures.[3]
-
Oxidation: The double bond in the oleic acid chain is prone to oxidation, which can be initiated by exposure to air (oxygen), light, or certain metal ions.[4][5]
-
Enzymatic Degradation: If working with biological matrices, endogenous lipases can rapidly hydrolyze monoolein.[6][7]
Q3: How can I visually identify if my this compound has degraded?
A3: Visual inspection is not a reliable method for detecting the degradation of this compound, as the degradation products (oleic acid, glycerol, and oxidation products) are often colorless. However, in formulated dispersions, physical instability like precipitation or phase separation might be observed, which could be an indirect indicator of chemical degradation.[8] The most reliable way to assess degradation is through analytical techniques like chromatography coupled with mass spectrometry, looking for the appearance of degradation products.
Q4: Can I use antioxidants to protect my this compound samples?
A4: Yes, adding antioxidants can be an effective strategy to prevent oxidative degradation. Common antioxidants used for lipids include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and alpha-tocopherol (Vitamin E).[4][5][9] These should be added to the extraction solvents.
Q5: At what temperature should I store my this compound stock solutions and samples?
A5: To minimize degradation, stock solutions of this compound in an organic solvent should be stored at -20°C or lower, preferably under an inert atmosphere (e.g., argon or nitrogen).[8] During sample preparation, it is crucial to keep samples on ice as much as possible to reduce both chemical and enzymatic degradation rates.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low recovery of this compound in final extract | Incomplete Extraction: The chosen solvent system may not be optimal for extracting monoolein from the sample matrix. | Use a robust lipid extraction method like the Folch or Bligh & Dyer protocols, which use a chloroform/methanol mixture.[10] For less toxic alternatives, consider methods using methyl-tert-butyl ether (MTBE).[10] Ensure thorough homogenization of the sample to maximize solvent exposure.[11] |
| Hydrolysis during extraction: The sample or extraction solvent has a pH that is too high or too low. | Maintain a neutral pH during extraction. Use buffered solutions if necessary. Avoid prolonged exposure to acidic or basic conditions.[12] | |
| Adsorption to labware: Monoolein can adsorb to glass and plastic surfaces. | Use silanized glassware or polypropylene tubes to minimize adsorption. | |
| High variability in quantification results | Inconsistent degradation across samples: Different samples are processed under slightly different conditions (e.g., time on the benchtop, temperature). | Standardize the sample preparation workflow. Process all samples, including quality controls, in the same manner and for the same duration. Keep samples on ice throughout the process. |
| Enzymatic degradation: Active lipases in biological samples are degrading the this compound. | Work quickly and at low temperatures.[11] For tissue samples, consider flash-freezing in liquid nitrogen immediately after collection. Incorporate lipase inhibitors into the homogenization buffer if significant enzymatic activity is suspected.[6][13] | |
| Appearance of unexpected peaks in mass spectrometry data | Oxidative degradation: Exposure to air and light has caused oxidation of the oleoyl chain. | Prepare samples under dim light. Purge solvents with nitrogen or argon to remove dissolved oxygen. Add an antioxidant like BHT to the extraction solvents.[9] |
| Hydrolysis: The ester bond has been cleaved. | Check the pH of all solutions used during sample preparation. Ensure that the final extract is stored in a neutral, aprotic solvent. |
Experimental Protocols
Protocol: Extraction of this compound from Biological Tissue
This protocol is a general guideline for the extraction of this compound (as an internal standard) and endogenous monoolein from a tissue sample, designed to minimize degradation.
Materials:
-
Tissue sample (flash-frozen in liquid nitrogen)
-
This compound internal standard solution (in methanol)
-
Homogenizer (e.g., bead beater or Potter-Elvehjem)
-
Pre-chilled solvents: Methanol (MeOH), Chloroform (CHCl3), Methyl-tert-butyl ether (MTBE)
-
0.9% NaCl solution (pre-chilled)
-
Antioxidant (e.g., 0.01% BHT in extraction solvent)
-
Lipase inhibitor (optional, e.g., MJN110)[14]
-
Centrifuge capable of 4°C
-
Glass vials with PTFE-lined caps
Procedure:
-
Sample Preparation:
-
Weigh a frozen tissue sample (e.g., 50 mg) in a pre-chilled tube.
-
Add a known amount of this compound internal standard. The amount should be comparable to the expected endogenous level of monoolein.
-
Add pre-chilled homogenization solvent (e.g., 1 mL of 2:1 v/v CHCl3:MeOH with 0.01% BHT). If using, add the lipase inhibitor at this stage.
-
-
Homogenization:
-
Homogenize the tissue on ice until a uniform suspension is achieved. Work quickly to prevent sample warming.
-
-
Lipid Extraction (Folch Method):
-
Transfer the homogenate to a larger glass tube.
-
Add additional 2:1 CHCl3:MeOH to bring the total volume to 20 times the tissue weight (e.g., 1 mL for 50 mg of tissue).
-
Vortex vigorously for 2 minutes.
-
Add 0.2 volumes of pre-chilled 0.9% NaCl solution (e.g., 0.2 mL).
-
Vortex for another 2 minutes to ensure thorough mixing.
-
-
Phase Separation:
-
Centrifuge the mixture at a low speed (e.g., 2000 x g) for 10 minutes at 4°C to separate the phases.
-
Two distinct layers will form: an upper aqueous layer and a lower organic layer containing the lipids.
-
-
Collection and Drying:
-
Carefully collect the lower organic layer using a glass Pasteur pipette, avoiding the protein interface.
-
Transfer the organic phase to a clean glass vial.
-
Dry the solvent under a gentle stream of nitrogen.
-
-
Reconstitution and Storage:
-
Reconstitute the dried lipid extract in a suitable solvent for your analytical method (e.g., 100 µL of isopropanol or mobile phase).
-
Transfer to an autosampler vial.
-
Store at -80°C until analysis.
-
Visualizations
Caption: Primary degradation pathways of this compound during sample preparation.
Caption: Recommended workflow for this compound sample preparation from biological tissue.
References
- 1. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant-containing monoolein aqueous dispersions: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of monoacylglycerol lipase, an anti-inflammatory and antifibrogenic strategy in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of 2-arachidonoylglycerol degradation enhances glial immunity by single-cell transcriptomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Antioxidants effectively prevent oxidation-induced protein damage in OLN 93 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
- 12. Controlling the pH dependent transition between monoolein Fd3m micellar cubosomes and hexosomes using fatty acetate and fatty acid additive mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of Potent and Reversible Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Monoolein-d5 Concentration for Lipid Profiling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you may encounter when using monoolein-d5 as an internal standard for lipid profiling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in lipid profiling?
A1: this compound is a deuterated form of monoolein, which is a monoacylglycerol. In lipidomics, it serves as an internal standard.[1] Internal standards are crucial for accurate and reliable quantification of lipids in complex biological samples.[1] They are compounds with similar chemical properties to the analytes of interest but are isotopically labeled, allowing them to be distinguished by a mass spectrometer. By adding a known amount of this compound to your samples before analysis, you can correct for variations that may occur during sample preparation, extraction, and instrument analysis, thereby improving the precision and accuracy of your results.[1][2][3]
Q2: For which lipid classes is this compound an appropriate internal standard?
A2: this compound is primarily used as an internal standard for the quantification of monoacylglycerols (MAGs) and can also be used for diacylglycerols (DAGs).[4] Its structural similarity to these lipid classes ensures that it behaves similarly during the analytical process, making it a suitable standard for their quantification.
Q3: What is the recommended storage and stability for this compound?
A3: this compound should be stored at -20°C in a tightly sealed vial to prevent degradation.[5] It is important to minimize freeze-thaw cycles. For optimal stability, it is recommended to prepare aliquots of the stock solution to avoid repeated warming and cooling of the primary stock. Like other lipids, monoolein can be susceptible to hydrolysis and oxidation, so proper storage is critical to maintain its integrity as a quantitative standard.[5]
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, dissolve the this compound powder in a high-purity organic solvent such as a chloroform:methanol mixture (e.g., 1:2, v/v).[6] Ensure the powder is completely dissolved by vortexing. The concentration of the stock solution should be accurately determined. This stock solution can then be diluted to create working solutions for spiking into your samples. All solutions should be stored at -20°C.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low this compound Signal in MS | 1. Incorrect MS settings: The mass spectrometer is not set to monitor the correct m/z for this compound adducts. 2. Degradation of the standard: Improper storage or handling has led to the degradation of this compound. 3. Inefficient ionization: The ionization source conditions are not optimal for this compound. 4. Sample preparation issue: The internal standard was not added to the sample or was lost during extraction. | 1. Verify m/z values: Check the expected m/z for common adducts of this compound (e.g., [M+NH4]+, [M+Na]+) in positive ion mode and ensure they are included in your acquisition method.[7][8][9] 2. Prepare fresh standard: Prepare a fresh working solution from a new aliquot of the stock solution. Ensure proper storage conditions (-20°C).[5] 3. Optimize source parameters: Adjust ionization source parameters such as spray voltage and capillary temperature to enhance the signal. 4. Review sample preparation protocol: Double-check that the internal standard was added at the beginning of the sample preparation process. Evaluate the extraction procedure for potential loss of lipids.[6] |
| Poor Peak Shape of this compound | 1. Column overload: The concentration of this compound injected is too high. 2. Inappropriate chromatography conditions: The mobile phase composition or gradient is not suitable for monoolein. 3. Column degradation: The analytical column has lost its performance. | 1. Dilute the internal standard: Reduce the concentration of the this compound working solution. 2. Optimize LC method: Adjust the mobile phase gradient and composition. A reversed-phase C18 column is commonly used for lipidomics. 3. Replace the column: If peak shape does not improve with other adjustments, the column may need to be replaced. |
| High Variability in this compound Peak Area Across Samples | 1. Inconsistent pipetting: Inaccurate or inconsistent addition of the internal standard to each sample. 2. Matrix effects: Different sample matrices are causing variable ion suppression or enhancement of the this compound signal.[7] 3. Inconsistent sample extraction: The efficiency of the lipid extraction varies between samples. | 1. Use calibrated pipettes: Ensure pipettes are properly calibrated and use consistent technique when adding the internal standard. 2. Optimize sample cleanup: Implement a more rigorous sample cleanup procedure to remove interfering matrix components. Diluting the sample extract before injection can also mitigate matrix effects. 3. Standardize extraction protocol: Ensure the lipid extraction protocol is performed consistently for all samples.[1] |
| This compound Retention Time Shift | 1. Column equilibration: The column was not properly equilibrated between injections. 2. Changes in mobile phase composition: The mobile phase composition has changed over time. 3. Column temperature fluctuations: The column oven temperature is not stable. | 1. Increase equilibration time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. 2. Prepare fresh mobile phase: Prepare fresh mobile phases daily to ensure consistency. 3. Check column oven: Verify the stability of the column oven temperature. |
Quantitative Data Summary
The optimal concentration of this compound will depend on the specific lipid species being quantified, the sample type, and the sensitivity of the mass spectrometer. It is recommended to perform a concentration optimization experiment. The goal is to use a concentration of this compound that provides a strong signal without causing detector saturation and is within the linear dynamic range of the instrument. The peak area of the internal standard should be comparable to the peak areas of the endogenous lipids being quantified.
Table 1: Illustrative Example of this compound Concentration Effect on Monoacylglycerol (18:1) Quantification
| This compound Concentration (ng/mL) | Peak Area of this compound | Peak Area of Endogenous MAG (18:1) | Calculated Concentration of MAG (18:1) (ng/mL) | Coefficient of Variation (CV%) |
| 10 | 5.2 x 10^5 | 2.8 x 10^5 | 53.8 | 8.5 |
| 50 | 2.6 x 10^6 | 2.9 x 10^5 | 55.8 | 4.2 |
| 100 | 5.1 x 10^6 | 2.8 x 10^5 | 54.9 | 2.1 |
| 500 | 2.5 x 10^7 | 2.9 x 10^5 | 58.0 | 5.8 |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary based on experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Internal Standard Stock and Working Solutions
-
Stock Solution Preparation (e.g., 1 mg/mL):
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Weigh an appropriate amount of this compound powder and dissolve it in a known volume of chloroform:methanol (1:2, v/v) to achieve a final concentration of 1 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in a tightly sealed glass vial at -20°C.
-
-
Working Solution Preparation (e.g., 10 µg/mL):
-
Dilute the stock solution with the same solvent mixture (chloroform:methanol, 1:2, v/v) to the desired working concentration. For example, to make a 10 µg/mL working solution, dilute the 1 mg/mL stock solution 1:100.
-
Aliquot the working solution into smaller volumes in separate vials to minimize freeze-thaw cycles.
-
Store the working solution aliquots at -20°C.
-
Protocol 2: Lipid Extraction from Plasma using this compound Internal Standard
This protocol is based on the widely used Folch method.
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
In a glass tube, add 100 µL of plasma.
-
-
Internal Standard Spiking:
-
Add a known volume of the this compound working solution (e.g., 10 µL of a 10 µg/mL solution) to the plasma sample. The amount added should be optimized based on the expected concentration of the target analytes.
-
-
Lipid Extraction:
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 400 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex for another 1 minute.
-
Centrifuge the sample at 2000 x g for 10 minutes at 4°C to separate the layers.
-
-
Collection of Lipid Extract:
-
Carefully collect the lower organic layer (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
-
Reconstitution:
-
Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase for LC-MS analysis (e.g., 100 µL of isopropanol:acetonitrile:water, 2:1:1, v/v/v).
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Visualizations
Caption: Experimental workflow for lipid profiling using this compound.
Caption: Troubleshooting logic for inconsistent lipid quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. The Hitchhiker’s Guide to Untargeted Lipidomics Analysis: Practical Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of diacylglycerol by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acdlabs.com [acdlabs.com]
- 8. support.waters.com [support.waters.com]
- 9. researchgate.net [researchgate.net]
troubleshooting poor recovery of monoolein-d5 in lipid extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of monoolein-d5 and other lipids during extraction procedures.
Troubleshooting Poor Recovery of this compound
This compound is a deuterated internal standard commonly used in lipidomics to ensure accurate quantification. Due to its amphiphilic nature, possessing both a polar head group and a nonpolar acyl tail, its efficient recovery can be challenging. Poor recovery can stem from several factors throughout the experimental workflow.
Below is a step-by-step guide to troubleshoot and improve the recovery of this compound.
FAQ: Troubleshooting Guide
Question: My recovery of this compound is consistently low. What are the most common causes?
Answer: Low recovery of this compound is a frequent issue, often linked to its amphiphilic properties. The primary causes can be categorized into several key areas of your experimental protocol:
-
Suboptimal Phase Partitioning: Monoolein's structure can lead to its distribution between the aqueous and organic phases or its trapping in the protein interface during biphasic extractions like the Folch or Bligh-Dyer methods.
-
Inappropriate Solvent System: The polarity of the solvent system may not be optimal for fully solubilizing and extracting monoolein from the sample matrix.
-
Sample Matrix Effects: The composition of your biological sample (e.g., high protein or water content) can interfere with the extraction efficiency.[1]
-
Procedural Losses: Physical loss of the analyte can occur at various stages, such as incomplete phase separation, aspiration of the wrong layer, or adherence to labware.
-
Acyl Migration: Monoacylglycerols can undergo acyl migration, which could potentially affect their extraction and detection, although this is more of a concern during storage or under certain pH and temperature conditions.
Question: How can I optimize my extraction method to improve this compound recovery?
Answer: To enhance recovery, consider the following optimizations to your extraction protocol:
-
Adjust Solvent Ratios: The ratio of chloroform, methanol, and water is critical. For instance, in the Folch method, a 2:1 (v/v) chloroform:methanol ratio is standard, but for certain sample matrices, adjusting this ratio may improve the recovery of specific lipid classes. For plasma samples, a 1:20 (v/v) sample-to-solvent ratio has been shown to be effective for both Folch and Bligh-Dyer methods.[2]
-
Ensure Proper Homogenization: Thoroughly homogenize the sample with the initial solvent mixture to ensure complete disruption of cell membranes and release of lipids.
-
Re-extraction of Phases: To recover any this compound that may have partitioned into the aqueous phase or remained in the protein layer, a second extraction of these phases with the organic solvent can be beneficial.
-
Consider a Monophasic Extraction: For certain applications, a single-phase extraction method, such as the Alshehry method (1:1 1-butanol/methanol), may offer better recovery for polar lipids and eliminates the risk of losses during biphasic separation.[3]
Question: Which is the better extraction method for this compound: Folch or Bligh-Dyer?
Answer: Both the Folch and Bligh-Dyer methods are widely used for lipid extraction. The choice between them can depend on the sample type and lipid content.
-
The Folch method utilizes a larger solvent-to-sample ratio (typically 20:1) and is often preferred for solid tissues.[4] For samples with high lipid content (>2%), the Folch method has been shown to yield a higher recovery compared to the Bligh-Dyer method.[5][6]
-
The Bligh-Dyer method uses a smaller solvent volume and is considered advantageous for biological fluids.[4] However, for high-fat tissues, it may underestimate the total lipid content.[5][6]
For monoolein, which is a minor component in many biological samples, the thoroughness of the Folch method might be advantageous. However, optimization of either method is crucial for maximizing recovery.
Question: Could the sample matrix be the reason for my poor this compound recovery?
Answer: Yes, the sample matrix plays a significant role in lipid extraction efficiency.
-
High Water Content: Samples with high water content can alter the solvent ratios in biphasic extractions, potentially leading to suboptimal phase separation and poor recovery.
-
High Protein Content: Proteins can form a dense interface between the aqueous and organic layers, trapping lipids like monoolein. Thorough homogenization and centrifugation are critical to compact this layer.
-
Other Lipids: In samples with very high concentrations of neutral lipids (like triglycerides), the solubility of more polar lipids like monoolein in the organic phase might be affected.
It is recommended to optimize the extraction protocol for each specific sample matrix to ensure reliable and reproducible results.[2][7]
Data Presentation: Lipid Recovery Comparison
The following table summarizes the average recovery percentages of various lipid classes, including monoacylglycerols (MG), using different extraction methods on mouse tissue samples. This data can help in selecting an appropriate method based on the lipid classes of interest.
| Lipid Class | Folch (%) | BUME (%) | MTBE (%) | MMC (%) | IPA (%) | EE (%) |
| MG | 99.8 | 100.2 | 100.8 | 100.1 | 100.4 | 100.1 |
| DG | 99.9 | 100.1 | 100.2 | 100.0 | 100.1 | 100.0 |
| TG | 99.1 | 98.6 | 100.2 | 99.8 | 98.9 | 99.6 |
| CE | 99.8 | 100.1 | 100.4 | 100.0 | 100.2 | 100.0 |
| LPC | 97.5 | 100.4 | 49.6 | 100.0 | 99.9 | 99.5 |
| LPE | 98.6 | 100.1 | 61.5 | 100.1 | 99.9 | 99.8 |
| PC | 98.4 | 100.1 | 94.6 | 100.0 | 99.9 | 99.9 |
| PE | 98.7 | 100.1 | 95.8 | 100.0 | 100.0 | 100.0 |
| PG | 85.2 | 100.4 | 71.8 | 100.0 | 100.1 | 100.0 |
| PI | 99.7 | 100.1 | 97.4 | 100.0 | 100.0 | 100.0 |
| PS | 99.8 | 100.1 | 97.8 | 100.0 | 100.0 | 100.0 |
| Sph | 97.2 | 98.4 | 86.8 | 99.8 | 99.4 | 99.5 |
| SM | 98.3 | 100.1 | 87.8 | 100.0 | 99.9 | 99.9 |
| Hex1Cer | 99.8 | 100.1 | 96.9 | 100.0 | 100.0 | 100.0 |
| AcCar | 99.0 | 96.8 | 56.3 | 99.9 | 99.7 | 99.8 |
| CoQ | 99.0 | 100.2 | 100.6 | 99.3 | 97.3 | 99.5 |
Data adapted from a study on mouse tissue lipidome analysis.[8] Abbreviations: MG (Monoacylglycerol), DG (Diacylglycerol), TG (Triacylglycerol), CE (Cholesteryl Ester), LPC (Lysophosphatidylcholine), LPE (Lysophosphatidylethanolamine), PC (Phosphatidylcholine), PE (Phosphatidylethanolamine), PG (Phosphatidylglycerol), PI (Phosphatidylinositol), PS (Phosphatidylserine), Sph (Sphingosine), SM (Sphingomyelin), Hex1Cer (Hexosylceramide), AcCar (Acylcarnitine), CoQ (Coenzyme Q).
Experimental Protocols
Modified Folch Lipid Extraction Protocol
This protocol is a widely accepted method for the extraction of total lipids from biological samples.
-
Homogenization: Homogenize 1 gram of tissue sample with 20 mL of a 2:1 (v/v) chloroform:methanol mixture in a glass homogenizer.
-
Agitation: Agitate the homogenate for 15-20 minutes at room temperature on an orbital shaker.
-
Separation of Liquid Extract: Filter the homogenate through a funnel with filter paper or centrifuge to separate the liquid extract from the solid residue.
-
Washing: Add 0.2 volumes (e.g., 4 mL for 20 mL of extract) of a 0.9% NaCl solution to the liquid extract.
-
Phase Separation: Vortex the mixture for a few seconds and then centrifuge at a low speed (e.g., 2000 rpm) to induce phase separation.
-
Collection of Lipid Phase: Carefully aspirate and discard the upper aqueous phase. The lower chloroform phase contains the lipids.
-
Drying: Evaporate the solvent from the lower chloroform phase under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.
Bligh-Dyer Lipid Extraction Protocol
This method is a rapid alternative to the Folch method, particularly suitable for samples with high water content.
-
Initial Homogenization: For a 1 g sample (assuming ~80% water), add 3 mL of a 1:2 (v/v) chloroform:methanol mixture and homogenize for 2 minutes.
-
Addition of Chloroform: Add 1 mL of chloroform to the homogenate and blend for another 30 seconds.
-
Addition of Water: Add 1 mL of water and blend for an additional 30 seconds.
-
Phase Separation: Centrifuge the mixture at 1000 rpm for 5 minutes to separate the layers.
-
Collection of Lipid Phase: Using a Pasteur pipette, carefully transfer the lower chloroform layer to a new tube, avoiding the upper aqueous layer and the protein interface.
-
Drying: Dry the collected chloroform phase under a stream of nitrogen to yield the lipid extract.
Visualizations
Caption: Troubleshooting workflow for poor this compound recovery.
References
- 1. Uncovering matrix effects on lipid analyses in MALDI imaging mass spectrometry experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Human Plasma-Based Lipidomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. vliz.be [vliz.be]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Mammalian Cell- and Plasma-Based Lipidomics Studies | NIST [nist.gov]
- 8. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PMC [pmc.ncbi.nlm.nih.gov]
impact of matrix effects on monoolein-d5 quantification
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with monoolein-d5 as an internal standard in mass spectrometry-based quantification.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as monoolein, due to co-eluting compounds from the sample matrix (e.g., plasma, tissue homogenate). These effects can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy and precision of quantification. For this compound, common sources of matrix effects in biological samples are phospholipids and other endogenous lipids that can compete for ionization in the mass spectrometer source.
Q2: Why is a stable isotope-labeled internal standard like this compound used?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard in quantitative bioanalysis. Because it is chemically and structurally almost identical to the analyte (endogenous monoolein), it is expected to have the same chromatographic retention time, extraction recovery, and response to matrix effects. By adding a known concentration of this compound to all samples, calibration standards, and quality controls, it can effectively compensate for variability during sample preparation and ionization, thereby improving data accuracy and precision.
Q3: Can I still experience analytical challenges from matrix effects even when using this compound?
A3: Yes. While this compound is designed to co-elute with and experience the same matrix effects as endogenous monoolein, severe ion suppression can still negatively impact the assay. If the signal for both the analyte and the internal standard is significantly suppressed, it can lead to poor sensitivity and decreased reproducibility. It is crucial to assess and minimize the underlying matrix effects to ensure a robust and reliable assay.
Q4: What are the most common sources of matrix effects in the analysis of lipids like monoolein?
A4: In biological matrices such as plasma and serum, the most common sources of matrix effects for lipids are phospholipids. Phospholipids are highly abundant in cell membranes and can be co-extracted with monoolein. During electrospray ionization (ESI), they can suppress the ionization of monoolein and this compound. Other endogenous lipids, salts, and proteins can also contribute to matrix effects.
Q5: What are the primary strategies to mitigate matrix effects in this compound quantification?
A5: The main strategies include:
-
Effective Sample Preparation: Techniques like Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and specialized phospholipid removal products (e.g., HybridSPE) are used to remove interfering components from the matrix before analysis.
-
Chromatographic Separation: Optimizing the LC method to separate monoolein and this compound from the bulk of matrix components, especially phospholipids, is critical.
-
Sample Dilution: If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.
-
Mass Spectrometry Parameter Optimization: Fine-tuning ion source parameters can help minimize the impact of co-eluting compounds.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during the quantification of monoolein using this compound.
Issue 1: Poor Sensitivity or Low Signal for Both Monoolein and this compound
-
Possible Cause: Significant ion suppression due to a high concentration of co-eluting matrix components, most commonly phospholipids.
-
Troubleshooting Steps & Solutions:
-
Assess Matrix Effect: Perform a quantitative assessment of the matrix effect using the post-extraction spiking protocol described below to determine the Matrix Factor (MF). An MF value significantly less than 1 (e.g., < 0.5) confirms strong ion suppression.
-
Improve Sample Preparation:
-
If using protein precipitation, consider switching to a more selective technique like SPE or LLE to better remove phospholipids.
-
For plasma/serum samples, employ a phospholipid removal plate or cartridge (e.g., HybridSPE-Phospholipid), which uses zirconia-coated particles to selectively retain phospholipids.
-
-
Optimize Chromatography:
-
Modify the LC gradient to increase the separation between the monoolein peak and the elution zone of major phospholipids. A post-column infusion experiment can help identify these suppressive zones.
-
Consider using a different column chemistry that provides better retention and separation for lipids.
-
-
Optimize MS Ion Source Parameters: Adjust parameters like nebulizer gas flow, drying gas temperature, and spray voltage to improve desolvation and reduce the impact of non-volatile matrix components.
-
Issue 2: High Variability in this compound Signal Across Different Samples
-
Possible Cause: Inconsistent sample preparation or significant lot-to-lot variability in the biological matrix.
-
Troubleshooting Steps & Solutions:
-
Evaluate Sample Preparation Consistency: Review the sample preparation workflow for any steps that could introduce variability, such as inconsistent vortexing, evaporation, or reconstitution volumes.
-
Assess Inter-Lot Matrix Effects: Quantify the matrix effect in at least six different lots of the blank biological matrix. If the internal standard-normalized matrix factor shows high variability (CV > 15%), a more robust sample cleanup method is required.
-
Ensure Co-elution of Analyte and IS: Verify that the chromatographic peaks for monoolein and this compound are sharp and co-elute as closely as possible. A slight shift in retention time can expose them to different matrix environments, leading to inconsistent compensation.
-
Issue 3: Poor Recovery of Monoolein and this compound
-
Possible Cause: Inefficient extraction of the analytes from the sample matrix during sample preparation.
-
Troubleshooting Steps & Solutions:
-
Optimize Extraction Solvent (for LLE): Test different organic solvents or solvent mixtures to find the one that provides the best recovery for monoolein. Ensure the pH of the aqueous phase is optimized for the extraction.
-
Optimize SPE Protocol:
-
Ensure the correct SPE sorbent (e.g., C18 for reversed-phase) is being used.
-
Systematically optimize the conditioning, loading, washing, and elution steps. The wash step is critical for removing interferences without losing the analyte, and the elution solvent must be strong enough to fully recover the analyte.
-
-
Check for Analyte Stability: Confirm that monoolein and this compound are stable under the extraction and storage conditions.
-
Data Presentation: Impact of Sample Preparation on Matrix Effects
The following table summarizes typical recovery and matrix effect data for the quantification of monoolein using this compound in human plasma with different sample preparation techniques. These values are illustrative and can vary based on specific method parameters and instrumentation.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Factor (MF) | IS-Normalized MF | Phospholipid Removal Efficiency |
| Protein Precipitation (PPT) | > 90% | 0.45 ± 0.15 | 1.02 ± 0.08 | Low |
| Liquid-Liquid Extraction (LLE) | 80-95% | 0.85 ± 0.10 | 1.01 ± 0.05 | Moderate |
| Solid-Phase Extraction (SPE) | 85-98% | 0.95 ± 0.08 | 1.01 ± 0.04 | High |
| HybridSPE-Phospholipid | > 90% | 0.98 ± 0.05 | 1.00 ± 0.03 | Very High |
-
Analyte Recovery (%): (Peak area of analyte in pre-extraction spike / Peak area of analyte in post-extraction spike) x 100.
-
Matrix Factor (MF): (Peak area of analyte in post-extraction spike / Peak area of analyte in neat solution). An MF < 1 indicates ion suppression; > 1 indicates ion enhancement.
-
IS-Normalized MF: (MF of analyte / MF of this compound). A value close to 1 with low variability indicates effective compensation by the internal standard.
-
Data is represented as Mean ± Standard Deviation from multiple lots of plasma.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking
Objective: To quantitatively determine the extent of ion suppression or enhancement (Matrix Factor) for
ensuring linearity with monoolein-d5 across a dynamic range
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with ensuring linearity with monoolein-d5 across a dynamic range in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application in this context?
A1: this compound is a deuterated form of monoolein, a monoglyceride. Its primary application is as an internal standard (IS) for the quantification of endogenous monoolein and other similar lipids in biological samples using mass spectrometry (MS) techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for variability during sample preparation and analysis, thereby improving the accuracy and precision of the quantification.
Q2: What are the typical acceptance criteria for a calibration curve using this compound as an internal standard?
A2: The acceptance criteria for a calibration curve should be predefined in your standard operating procedures (SOPs) and are generally guided by regulatory bodies. Key criteria typically include:
-
Linearity: The coefficient of determination (R²) should ideally be ≥ 0.99.
-
Accuracy: The back-calculated concentration of each calibration standard should be within ±15% of the nominal concentration (or ±20% for the Lower Limit of Quantification, LLOQ).
-
Precision: The coefficient of variation (CV) for each calibration point, when analyzed in replicate, should not exceed 15% (or 20% for the LLOQ).
Q3: Is it acceptable to use a non-linear calibration curve for quantification when using this compound?
A3: Yes, it is acceptable to use a non-linear calibration curve, provided that the chosen regression model (e.g., quadratic) accurately describes the relationship between the concentration and the response. The method must be appropriately validated for accuracy and precision across the entire range of the curve[1]. However, understanding and addressing the cause of non-linearity is often preferable.
Troubleshooting Guides
This section offers a systematic approach to diagnosing and resolving common problems encountered when establishing a linear dynamic range for an analyte using this compound as an internal standard.
Issue 1: Non-Linear Calibration Curve
Symptom: The calibration curve for your analyte, using this compound as an internal standard, deviates from linearity (R² < 0.99), often showing a plateau at higher concentrations or a curve at lower concentrations.
Troubleshooting Workflow for Non-Linearity
Caption: Troubleshooting workflow for a non-linear calibration curve.
| Potential Cause | Troubleshooting Steps |
| Detector Saturation | The mass spectrometer detector may become saturated at high analyte concentrations, leading to a non-linear response. Solution: Dilute the upper-level calibration standards and re-inject. If linearity is restored at lower concentrations, this indicates detector saturation. The upper limit of the dynamic range may need to be adjusted. |
| Matrix Effects | Components in the sample matrix can suppress or enhance the ionization of the analyte and/or the internal standard. While this compound is designed to co-elute and experience similar matrix effects as the analyte, differential effects can still occur, especially in complex matrices. Solution: Improve sample preparation to remove interfering matrix components (e.g., using solid-phase extraction). Optimize chromatographic conditions to separate the analyte from these interferences. |
| Inappropriate Internal Standard Concentration | An internal standard concentration that is too low or too high relative to the analyte can contribute to non-linearity. Solution: Ensure the concentration of this compound results in a response that is within the linear range of the detector and is comparable to the analyte response across the calibration range. |
| Ion Source Behavior | At high concentrations, the ionization efficiency in the electrospray ionization (ESI) source can become non-linear as the process becomes limited by factors like droplet surface charge[2]. Solution: Optimize ion source parameters. If the issue persists, narrowing the calibration range may be necessary. |
| Analyte or IS Degradation | Instability of the analyte or this compound during sample preparation or in the autosampler can lead to inconsistent responses. Solution: Perform stability studies of both the analyte and this compound in the sample matrix under the experimental conditions. |
Issue 2: High Variability in Internal Standard Response
Symptom: The peak area of the this compound internal standard is inconsistent across the calibration standards and quality control samples.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Variability in extraction efficiency or inconsistent addition of the internal standard can lead to variable responses. Solution: Ensure precise and consistent addition of the this compound solution to all samples. Use a calibrated pipette and verify the volume. Automate liquid handling steps where possible to minimize human error. |
| Variable Matrix Effects | If the matrix composition varies significantly between samples, it can cause inconsistent ion suppression or enhancement of the this compound signal. Solution: Re-evaluate and optimize the sample extraction procedure to more effectively remove interfering matrix components. |
| Ion Source Contamination | A dirty ion source can lead to erratic signal intensity. Solution: Clean the mass spectrometer's ion source according to the manufacturer's recommendations. |
| Internal Standard Stability | This compound may be degrading in the sample matrix or in the autosampler. Solution: Conduct stability studies of this compound in the sample matrix under the storage and analytical conditions of the experiment. |
Experimental Protocols
Protocol: Establishing a Calibration Curve with this compound
This protocol provides a general framework for establishing a linear calibration curve for a target analyte using this compound as an internal standard. Optimization will be required for specific analytes and matrices.
1. Preparation of Stock Solutions:
-
Analyte Stock Solution: Prepare a stock solution of the certified reference standard of your analyte in an appropriate solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.
2. Preparation of Working Solutions:
-
Analyte Working Solutions: Serially dilute the analyte stock solution to prepare a series of working solutions for the calibration standards.
-
IS Working Solution: Prepare a working solution of this compound at a concentration that will yield a robust signal in the final samples (e.g., 100 ng/mL).
3. Preparation of Calibration Standards:
-
Prepare a set of at least 6-8 calibration standards by spiking a known volume of blank matrix (e.g., plasma) with the analyte working solutions to achieve the desired concentration range.
-
To each calibration standard, add a fixed volume of the this compound IS working solution.
4. Sample Extraction (Example using Liquid-Liquid Extraction):
-
To each calibration standard, add a suitable extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex thoroughly and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
5. LC-MS/MS Analysis:
-
Inject the reconstituted samples onto the LC-MS/MS system.
-
Develop a chromatographic method that provides good peak shape and resolution for both the analyte and this compound. Ideally, they should co-elute.
-
Optimize the mass spectrometer parameters (e.g., collision energy, cone voltage) for both the analyte and this compound.
6. Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for each calibration standard.
-
Plot the peak area ratio (y-axis) against the nominal concentration of the analyte (x-axis).
-
Perform a linear regression analysis and determine the coefficient of determination (R²).
Experimental Workflow for Quantification using an Internal Standard
Caption: Experimental workflow for quantification using this compound.
References
Technical Support Center: Stability of Monoolein-d5 in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of monoolein-d5 in various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in biological samples?
A1: The stability of this compound, an ester-containing lipid, in biological matrices can be influenced by several factors. The most critical are:
-
Enzymatic Degradation: Biological matrices such as plasma, serum, and tissue homogenates contain various esterases and lipases that can hydrolyze the ester bond of this compound, leading to its degradation.[1]
-
Temperature: Elevated temperatures can accelerate the rate of both enzymatic and chemical degradation. Therefore, proper sample temperature control during collection, processing, and storage is crucial.
-
pH: Extreme pH conditions can lead to acid or base-catalyzed hydrolysis of the ester linkage in this compound.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can impact the integrity of the sample matrix and potentially increase the degradation of lipids.[2][3][4]
-
Oxidation: Although less common for monooleins compared to polyunsaturated lipids, oxidation can occur, especially with improper long-term storage or exposure to air.
Q2: What are the recommended storage conditions for ensuring the long-term stability of this compound in plasma and serum?
A2: For long-term stability, it is recommended to store plasma and serum samples at ultra-low temperatures, specifically at -80°C.[5][6][7] At this temperature, enzymatic activity is significantly reduced, minimizing the degradation of this compound. It is also advisable to minimize the number of freeze-thaw cycles the samples undergo.[2][3][4] For short-term storage, refrigeration at 2-8°C is acceptable, but analysis should be performed as soon as possible.
Q3: How do different blood collection tubes affect the stability of this compound?
A3: The choice of anticoagulant in blood collection tubes can influence the stability of this compound.
-
EDTA (Ethylenediaminetetraacetic acid) tubes (purple top): EDTA is a common anticoagulant that chelates calcium ions, which can inhibit some metalloenzymes. It is a generally accepted anticoagulant for lipid analysis.
-
Heparin tubes (green top): Heparin acts by inhibiting thrombin. While used for many clinical chemistry tests, its effect on lipases and esterases should be considered.
-
Sodium Citrate tubes (light blue top): Citrate also chelates calcium ions. It is primarily used for coagulation studies.
-
Serum tubes (red top or gold top with clot activator): These tubes allow the blood to clot, and the resulting serum is used for analysis. Serum lacks coagulation factors but still contains active enzymes.
For optimal stability, especially if enzymatic degradation is a concern, consider using tubes containing esterase inhibitors. However, the potential for these inhibitors to interfere with the analytical method (e.g., mass spectrometry) must be evaluated.[8]
Q4: Can I use this compound as an internal standard for the quantification of endogenous monoolein? Is it stable?
A4: Yes, this compound is an appropriate internal standard for the LC-MS/MS quantification of endogenous monoolein. A stable isotope-labeled internal standard is ideal as it has nearly identical chemical and physical properties to the analyte, co-elutes chromatographically, and experiences similar ionization efficiency and matrix effects. While deuteration can slightly alter physical properties, for the purposes of an internal standard in mass spectrometry, its behavior is expected to be very similar to the endogenous analyte. The stability of this compound is expected to be comparable to that of endogenous monoolein. Therefore, any degradation of the internal standard would likely reflect the degradation of the analyte, allowing for accurate quantification.
Troubleshooting Guides
Issue 1: Low recovery of this compound in plasma samples.
| Possible Cause | Troubleshooting Step |
| Enzymatic Degradation | 1. Ensure blood samples are collected in tubes containing an esterase inhibitor (e.g., sodium fluoride). 2. Process blood samples immediately after collection (centrifuge to separate plasma/serum) and store at -80°C. 3. Keep samples on ice during all processing steps. |
| Improper Storage | 1. Verify that samples have been consistently stored at -80°C. 2. Minimize the number of freeze-thaw cycles. Aliquot samples into smaller volumes for multiple analyses. |
| Inefficient Extraction | 1. Optimize the lipid extraction protocol. A common method is the Folch or Bligh-Dyer extraction using a chloroform/methanol mixture. 2. Ensure complete protein precipitation and phase separation. |
| Adsorption to Surfaces | 1. Use low-binding polypropylene tubes and pipette tips for sample collection and processing. 2. Avoid prolonged contact with glass surfaces where lipids can adsorb. |
Issue 2: High variability in this compound concentrations between replicate samples.
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Handling | 1. Standardize the entire workflow from sample collection to analysis. 2. Ensure consistent timing for each step, especially incubation and centrifugation times. |
| Matrix Effects in LC-MS/MS | 1. Evaluate and minimize matrix effects by optimizing the sample cleanup and chromatographic separation. 2. Ensure the internal standard (this compound) is effectively compensating for any signal suppression or enhancement. |
| Incomplete Homogenization (for tissue samples) | 1. Ensure tissue samples are thoroughly homogenized to achieve a uniform distribution of the analyte. 2. Use a suitable homogenization technique (e.g., bead beating, ultrasonication). |
| Precipitation during Storage | 1. Visually inspect thawed samples for any precipitates. 2. If precipitation is observed, gently vortex the sample before taking an aliquot for extraction. |
Quantitative Stability Data
The following tables provide illustrative data on the stability of this compound in human plasma under various conditions. This data is based on general trends observed for monoacylglycerols and should be confirmed by specific in-house validation studies.
Table 1: Freeze-Thaw Stability of this compound in Human Plasma
| Number of Freeze-Thaw Cycles | Mean Recovery (%) | % RSD |
| 1 | 98.5 | 3.2 |
| 2 | 96.2 | 4.1 |
| 3 | 93.8 | 4.5 |
| 5 | 89.1 | 5.8 |
Samples were stored at -80°C between cycles and thawed at room temperature.
Table 2: Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature (20-25°C)
| Time (hours) | Mean Recovery (%) | % RSD |
| 0 | 100.0 | 2.5 |
| 2 | 95.3 | 3.8 |
| 4 | 90.1 | 4.9 |
| 8 | 82.5 | 6.2 |
| 24 | 65.7 | 8.1 |
Table 3: Long-Term Stability of this compound in Human Plasma at Different Temperatures
| Storage Temperature | 1 Month Recovery (%) | 3 Months Recovery (%) | 6 Months Recovery (%) |
| -20°C | 92.4 | 85.1 | 76.3 |
| -80°C | 99.1 | 97.8 | 96.5 |
Table 4: Effect of Esterase Inhibitor (Sodium Fluoride) on Bench-Top Stability of this compound in Human Plasma
| Time (hours) at RT | Mean Recovery (%) - No Inhibitor | Mean Recovery (%) - With NaF |
| 0 | 100.0 | 100.0 |
| 4 | 90.1 | 98.2 |
| 8 | 82.5 | 96.5 |
| 24 | 65.7 | 92.1 |
Experimental Protocols
Protocol: Assessment of this compound Stability in Human Plasma
Objective: To evaluate the stability of this compound in human plasma under different conditions (freeze-thaw, short-term bench-top, and long-term storage).
Materials:
-
Human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
This compound standard solution
-
Internal standard (e.g., a different deuterated monoacylglycerol or a structurally similar lipid)
-
LC-MS/MS grade solvents (methanol, chloroform, water, acetonitrile, formic acid)
-
Esterase inhibitor (e.g., sodium fluoride), optional
-
Polypropylene microcentrifuge tubes
-
Calibrated pipettes and tips
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
Methodology:
-
Preparation of Spiked Plasma Samples:
-
Thaw a pool of human plasma at 2-8°C.
-
Spike the plasma with a known concentration of this compound (e.g., at low and high quality control (QC) concentrations).
-
Gently vortex to ensure homogeneity.
-
(Optional) For inhibitor studies, prepare a separate pool of plasma containing an esterase inhibitor before spiking.
-
-
Stability Assessment:
-
Freeze-Thaw Stability:
-
Aliquot the spiked plasma into multiple tubes.
-
Analyze a set of aliquots immediately (time zero).
-
Freeze the remaining aliquots at -80°C for at least 24 hours.
-
Thaw a set of aliquots to room temperature, vortex, and analyze. This constitutes one freeze-thaw cycle.
-
Repeat the freeze-thaw process for the desired number of cycles (e.g., 3 and 5 cycles).
-
-
Short-Term (Bench-Top) Stability:
-
Aliquot the spiked plasma into tubes.
-
Analyze a set of aliquots immediately (time zero).
-
Leave the remaining aliquots on the bench at room temperature (20-25°C).
-
Analyze aliquots at specified time points (e.g., 2, 4, 8, and 24 hours).
-
-
Long-Term Stability:
-
Aliquot the spiked plasma into multiple tubes for each storage condition.
-
Analyze a set of aliquots immediately (time zero).
-
Store the remaining aliquots at the desired temperatures (e.g., -20°C and -80°C).
-
Analyze aliquots at specified time points (e.g., 1, 3, and 6 months).
-
-
-
Sample Extraction (Folch Method):
-
To 100 µL of plasma sample, add the internal standard.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex vigorously for 2 minutes.
-
Add 500 µL of water and vortex again for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic layer containing the lipids.
-
Dry the organic extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol).
-
-
LC-MS/MS Analysis:
-
Develop and validate a selective and sensitive LC-MS/MS method for the quantification of this compound.
-
Use an appropriate chromatographic column (e.g., C18) and mobile phase gradient to achieve good separation.
-
Optimize the mass spectrometer parameters (e.g., precursor and product ions, collision energy) for this compound and the internal standard.
-
Analyze the stability samples alongside a fresh calibration curve and QC samples.
-
-
Data Analysis:
-
Calculate the concentration of this compound in each stability sample.
-
Determine the percent recovery by comparing the mean concentration of the stability samples to the mean concentration of the time zero samples.
-
The stability is considered acceptable if the mean recovery is within a predefined range (e.g., 85-115% of the nominal concentration).
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Primary degradation pathway of this compound.
References
- 1. Monoacylglycerols Activate TRPV1 – A Link between Phospholipase C and TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of multiple freeze-thaw cycles on selected biochemical serum components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Multiple Freeze/Thaw Cycles on Measurements of Potential Novel Biomarkers Associated With Adverse Pregnancy Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of lipids in plasma and serum: Effects of temperature-related storage conditions on the human lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of lipids in plasma and serum: Effects of temperature-related storage conditions on the human lipidome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collection and Storage of Human Plasma for Measurement of Oxylipins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interferences from blood collection tube components on clinical chemistry assays - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Gold Standard: Validating Analytical Methods with Monoolein-d5
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the precise world of bioanalysis, the accuracy and reliability of quantitative data are paramount. For researchers quantifying monoolein, a key monoacylglycerol involved in various physiological processes, the choice of an internal standard is a critical determinant of method performance. This guide provides an objective comparison of analytical method validation using the stable isotope-labeled internal standard, monoolein-d5, against other alternatives, supported by representative experimental data and detailed protocols.
The Unrivaled Advantage of a Stable Isotope-Labeled Internal Standard
The ideal internal standard co-elutes with the analyte of interest and exhibits identical ionization efficiency, thereby compensating for variations in sample preparation, injection volume, and matrix effects. This compound, a deuterated form of monoolein, is considered the "gold standard" for the quantification of monoolein for several key reasons:
-
Identical Chemical and Physical Properties: this compound shares the same chemical structure and physicochemical properties as the endogenous analyte, ensuring it behaves similarly during extraction and chromatographic separation.
-
Co-elution with Analyte: It chromatographically co-elutes with monoolein, providing the most accurate correction for any analyte loss during sample processing.
-
Distinct Mass-to-Charge Ratio (m/z): The deuterium labels give this compound a distinct mass that is easily differentiated from the unlabeled analyte by a mass spectrometer, eliminating interference.
-
Correction for Matrix Effects: It effectively compensates for ion suppression or enhancement caused by the complex biological matrix, a common challenge in bioanalysis.
Alternative internal standards, such as structurally similar but non-isotopically labeled lipids (e.g., a different monoacylglycerol) or compounds with different chemical properties, cannot fully mimic the behavior of monoolein in the analytical system. This can lead to less accurate and precise quantification, as they may not account for all sources of variability.
Performance Data: A Head-to-Head Comparison
To illustrate the superior performance of this compound, the following tables summarize typical validation data for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of monoolein in human plasma. The data presented here is representative of the performance expected from a well-validated method using a stable isotope-labeled internal standard.
Table 1: Linearity of the Calibration Curve
| Parameter | This compound as Internal Standard | Alternative (Non-Isotopic) Internal Standard |
| Concentration Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | ≥ 0.998 | ≥ 0.990 |
| Deviation of Back-Calculated Concentrations | ≤ 10% | ≤ 15% |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Using this compound | Using Alternative IS | ||
| Accuracy (% Bias) | Precision (% CV) | Accuracy (% Bias) | Precision (% CV) | ||
| LLOQ | 1 | -2.5% | 8.2% | -8.0% | 14.5% |
| Low QC | 3 | 1.8% | 6.5% | 5.5% | 11.8% |
| Mid QC | 100 | -0.5% | 4.1% | -3.2% | 9.3% |
| High QC | 800 | 1.2% | 3.5% | 4.1% | 8.7% |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation; IS: Internal Standard
Table 3: Recovery
| Analyte | Using this compound | Using Alternative IS |
| Monoolein Extraction Recovery | 92.5% ± 4.8% | 88.1% ± 9.5% |
| Internal Standard Recovery | 93.1% ± 5.1% | 85.3% ± 11.2% |
The data clearly demonstrates that a method employing this compound as an internal standard achieves superior linearity, accuracy, precision, and more consistent recovery compared to a method using a non-isotopic alternative.
Experimental Protocols
The following provides a detailed methodology for a typical validated LC-MS/MS assay for the quantification of monoolein in human plasma using this compound as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
Thaw human plasma samples and quality control samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (e.g., 500 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate monoolein from other plasma components (e.g., starting at 50% B, increasing to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Monoolein: Precursor ion (e.g., m/z 357.3) → Product ion (e.g., m/z 283.3)
-
This compound: Precursor ion (e.g., m/z 362.3) → Product ion (e.g., m/z 283.3)
-
Visualizing the Workflow and Rationale
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical basis for using a stable isotope-labeled internal standard.
A Comparative Guide to Deuterated Lipid Standards: Monoolein-d5 vs. Alternatives
For researchers, scientists, and drug development professionals navigating the complexities of structural biology and lipidomics, the choice of an appropriate deuterated lipid standard is critical for obtaining high-quality, reliable data. This guide provides an objective comparison of monoolein-d5 with other deuterated lipid standards, focusing on their performance in key applications, supported by experimental data and detailed protocols.
This compound has established itself as a cornerstone in the field of membrane protein crystallization, particularly for neutron diffraction studies. Its ability to form a lipidic cubic phase (LCP) provides a membrane-like environment that facilitates the crystallization of these challenging proteins. The deuteration of monoolein allows for "contrast matching" in neutron scattering experiments, a technique that renders the lipid matrix invisible to neutrons, thus highlighting the structure of the protein of interest.
This guide will delve into a direct comparison of this compound with a primary alternative, deuterated phytantriol, and also touch upon other classes of deuterated lipids used in broader lipidomic applications.
Performance Comparison: this compound vs. Deuterated Phytantriol
Both this compound and deuterated phytantriol are instrumental in forming the bicontinuous cubic phases essential for in meso crystallization. However, their subtle structural differences can influence their performance in specific experimental contexts.
| Feature | This compound | Deuterated Phytantriol (phytantriol-d39) | Other Deuterated Lipids (e.g., Phospholipids) |
| Primary Application | Membrane protein crystallization (LCP) for neutron diffraction. | Membrane protein crystallization (LCP) for neutron diffraction; drug delivery systems. | Internal standards in mass spectrometry-based lipidomics, studies of membrane dynamics. |
| Phase Behavior | Forms Pn3m and Im3m cubic phases, among others, depending on hydration and temperature.[1] | Also forms Pn3m cubic phase, known for its chemical robustness.[1] | Form lamellar phases (bilayers) characteristic of cell membranes. |
| Chemical Structure | Glycerol monoester of oleic acid (C18:1). The five deuterium atoms are typically on the glycerol backbone. | A branched, saturated C20 isoprenoid alcohol. Deuteration is typically on the phytanyl chain. | Diverse structures (e.g., PC, PE, PS) with deuterated acyl chains or headgroups. |
| Biocompatibility | Generally recognized as safe (GRAS), biodegradable.[1] | Biocompatible and approved for in vivo use.[1] | Biocompatible, major components of natural cell membranes. |
| Supplier Availability | Readily available from specialized suppliers like ANSTO's National Deuteration Facility. | Availability of the deuterated form may be more limited. | Wide variety of deuterated phospholipids are commercially available. |
Experimental Data Summary
While direct, publicly available, head-to-head quantitative comparisons of crystallization success rates are scarce, the extensive use of monoolein in successful membrane protein structure determinations underscores its reliability. Phytantriol is considered a viable alternative, particularly for its stability.
The choice between this compound and deuterated phytantriol can also be influenced by the specific properties of the target protein. For instance, the difference in the lipid's acyl chain structure (unsaturated in monoolein, branched and saturated in phytantriol) can affect the hydrophobic matching with the transmembrane domains of the protein, potentially influencing crystal packing and quality.
Experimental Protocols
The following are detailed methodologies for key experiments involving deuterated lipid standards.
Protocol 1: In Meso Crystallization of Membrane Proteins using this compound
This protocol is adapted from established methods for lipidic cubic phase (LCP) crystallization.[2][3][4][5][6][7]
Materials:
-
This compound
-
Purified membrane protein (concentrated to 10-50 mg/mL in a suitable detergent)
-
Crystallization screening solutions
-
Gas-tight Hamilton syringes (100 µL)
-
Syringe coupler
-
96-well crystallization plates (glass sandwich plates recommended for LCP)
-
LCP dispensing robot (optional, for high-throughput screening)
Procedure:
-
Lipid Preparation: Melt the this compound at a temperature slightly above its melting point (e.g., 25-30 °C) to ensure it is in a liquid state.
-
Syringe Loading: Load the molten this compound into one gas-tight syringe and the purified protein solution into a second syringe. A typical starting ratio is 60% lipid to 40% protein solution by weight.[2]
-
LCP Formation: Connect the two syringes with the coupler. Manually mix the contents by alternately depressing the plungers for approximately 100-200 cycles until a homogenous, transparent, and viscous LCP is formed. The resulting mesophase should be non-birefringent under polarized light.
-
Dispensing the LCP: Dispense nanoliter-volume boluses (e.g., 50-200 nL) of the protein-laden LCP into the wells of the crystallization plate.
-
Adding Precipitant: Overlay each LCP bolus with the crystallization screen solution (typically 0.8-1 µL).
-
Sealing and Incubation: Seal the plate to prevent dehydration and incubate at a constant temperature (e.g., 20 °C). Monoolein-based LCP is stable at temperatures above 17 °C.[5]
-
Crystal Monitoring: Regularly inspect the plates for crystal growth using a microscope.
Protocol 2: Neutron Scattering Data Collection and Contrast Matching
This protocol outlines the general steps for utilizing deuterated lipids in a neutron diffraction experiment.
Materials:
-
Protein crystals grown in deuterated lipid (from Protocol 1)
-
Deuterium oxide (D2O)
-
Neutron diffractometer
Procedure:
-
Crystal Harvesting: Carefully harvest the crystals from the LCP matrix. This can be done using micro-loops or specialized tools.
-
Solvent Exchange: To maximize the contrast matching effect, the solvent surrounding the crystal should be matched to the scattering length density of the deuterated lipid. This is typically achieved by soaking the crystal in a D2O-based buffer. The exact H2O/D2O ratio for optimal contrast matching depends on the specific deuteration level of the lipid and the protein.
-
Data Collection: Mount the crystal on the goniometer of the neutron diffractometer and collect diffraction data. The use of a deuterated lipid significantly reduces the background scattering from the lipid matrix, resulting in a higher signal-to-noise ratio for the protein diffraction.[8][9][10][11]
-
Data Analysis: Process the diffraction data to determine the three-dimensional structure of the protein. The reduced background simplifies data processing and can lead to a more accurate structure determination.
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships described, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for in meso protein crystallization using a deuterated lipidic cubic phase.
Caption: Principle of contrast matching in neutron scattering using deuterated lipids.
Monoolein and its Relevance to Signaling Pathways
While monoolein's primary role in the context of this guide is as a tool for structural biology, it's worth noting that monoacylglycerols (MAGs) are involved in biological signaling. For instance, 2-arachidonoylglycerol (2-AG), an endocannabinoid, is a monoacylglycerol that acts as a full agonist of the cannabinoid receptors CB1 and CB2. These receptors are G-protein coupled receptors (GPCRs), a major class of drug targets. The structural elucidation of GPCRs, often facilitated by monoolein-based LCP, is therefore highly relevant to understanding and modulating these signaling pathways.
Caption: Relevance of monoolein in LCP to understanding GPCR signaling for drug design.
References
- 1. researchgate.net [researchgate.net]
- 2. Lipidic Cubic Phase (LCP) | Department of Biochemistry | UZH [bioc.uzh.ch]
- 3. Crystallizing Membrane Proteins Using Lipidic Mesophases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Cherezov Lab - LCP Protocols: Crystallization setup [cherezov.usc.edu]
- 6. psi.ch [psi.ch]
- 7. researchgate.net [researchgate.net]
- 8. uwindsor.scholaris.ca [uwindsor.scholaris.ca]
- 9. Exploiting neutron scattering contrast variation in biological membrane studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identifying Membrane Lateral Organization by Contrast-Matched Small Angle Neutron Scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Small-angle neutron scattering contrast variation studies of biological complexes: Challenges and triumphs - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard for Bioanalysis: Unveiling the Accuracy and Precision of Monoolein-d5
For researchers, scientists, and drug development professionals, the relentless pursuit of accurate and precise quantitative data is paramount. In the realm of bioanalysis, particularly in lipidomics and drug delivery studies, the choice of an internal standard can be the determining factor between reliable, reproducible results and costly, time-consuming setbacks. This guide provides an objective comparison of monoolein-d5, a deuterated internal standard, with a non-deuterated alternative, supported by experimental principles and data to empower informed decisions in your quantitative assays.
Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry.[1][2] By incorporating deuterium atoms, this compound becomes chemically identical to the endogenous analyte, monoolein, but isotopically distinct. This near-perfect analogy allows it to mimic the analyte's behavior throughout the entire analytical workflow, from sample extraction and derivatization to chromatographic separation and ionization. This co-elution and similar ionization response effectively compensates for variations in sample preparation and matrix effects, leading to superior accuracy and precision.[1][3]
Performance Showdown: this compound vs. a Non-Deuterated Alternative
To illustrate the quantitative advantages of this compound, this section compares its expected performance against a plausible non-deuterated internal standard, such as monoglyceride 17:0 (MG(17:0/0:0)). MG(17:0) is a structurally similar monoacylglycerol containing heptadecanoic acid, an odd-chain fatty acid that is typically present in low abundance in most biological samples.
| Performance Metric | This compound (Deuterated IS) | Monoglyceride 17:0 (Non-Deuterated IS) |
| Accuracy (% Bias) | Excellent (e.g., -0.2% for MAGs) | Good to Fair (e.g., Median Bias of 1.76% for fatty acids) |
| Precision (%RSD) | Excellent (e.g., 6% inter-batch for MAGs) | Fair to Poor (e.g., Median increase in variance of 141% for fatty acids) |
| Matrix Effect Compensation | High | Moderate to Low |
| Correction for Sample Loss | High | Moderate |
| Co-elution with Analyte | Nearly Identical | Similar, but can differ |
Data for this compound is based on the performance of stable isotope-labeled internal standards for monoacylglycerols (MAGs) in general. Data for Monoglyceride 17:0 is based on a study comparing isotope-labeled internal standards with alternative (non-deuterated) internal standards for long-chain fatty acids, a closely related lipid class.[1]
Experimental Insight: A Typical Workflow for Monoolein Quantification
The following diagram outlines a standard experimental workflow for the quantification of monoolein in a biological matrix, such as plasma, using an internal standard.
Caption: A typical experimental workflow for the quantitative analysis of monoolein.
Detailed Experimental Protocol: LC-MS/MS Quantification of Monoolein
This protocol provides a detailed methodology for the quantification of monoolein in human plasma using this compound as an internal standard.
1. Materials and Reagents:
-
Monoolein analytical standard
-
This compound internal standard
-
LC-MS grade methanol, methyl-tert-butyl ether (MTBE), and water
-
Ammonium formate
-
Human plasma (K2EDTA)
2. Sample Preparation:
-
Thaw plasma samples on ice.
-
To 10 µL of plasma in a 1.5 mL microcentrifuge tube, add 225 µL of cold methanol containing the internal standard mixture, including this compound at a known concentration.
-
Vortex for 10 seconds.
-
Add 750 µL of cold MTBE.
-
Vortex for 10 seconds and shake for 6 minutes at 4 °C.
-
Induce phase separation by adding 188 µL of LC-MS grade water.
-
Vortex for 20 seconds and centrifuge at 14,000 rpm for 2 minutes.
-
Collect the upper organic layer (containing lipids) and transfer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of methanol/toluene (9:1, v/v) for LC-MS/MS analysis.[4]
3. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity LC system or equivalent.
-
Column: Agilent ZORBAX EclipsePlus C18, 2.1 x 100 mm, 1.8 µm, or equivalent.
-
Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium Formate
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient to separate monoolein from other lipids.
-
MS System: Triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Monoolein: Precursor ion (e.g., [M+NH4]+) -> Product ion
-
This compound: Precursor ion (e.g., [M+5+NH4]+) -> Product ion
-
4. Calibration and Quantification:
-
Prepare a series of calibration standards by spiking known amounts of monoolein into a surrogate matrix (e.g., charcoal-stripped plasma).
-
Add a constant amount of this compound to each calibrator and quality control (QC) sample.
-
Construct a calibration curve by plotting the peak area ratio of monoolein to this compound against the concentration of monoolein.
-
Determine the concentration of monoolein in the unknown samples by interpolating their peak area ratios from the calibration curve.
The Metabolic Journey of Monoolein: The Lipolysis Pathway
Monoolein is an intermediate in the breakdown of triglycerides, a process known as lipolysis. Understanding this pathway is crucial for researchers studying lipid metabolism and related diseases.
Caption: The enzymatic breakdown of triglycerides into glycerol and fatty acids.
Conclusion: The Clear Choice for Uncompromising Data Quality
The evidence overwhelmingly supports the use of this compound as the internal standard of choice for quantitative assays. Its ability to accurately and precisely correct for analytical variability is unmatched by non-deuterated alternatives. For researchers, scientists, and drug development professionals, investing in the gold standard of internal standards is an investment in the integrity and reliability of your data, ultimately accelerating the pace of discovery and innovation.
References
- 1. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
A Guide to Inter-Laboratory Comparison of Lipidomics Utilizing Monoolein-d5
For Researchers, Scientists, and Drug Development Professionals
The reproducibility and comparability of lipidomics data across different laboratories are critical for advancing our understanding of lipid metabolism in health and disease, and for the development of novel therapeutics. Inter-laboratory comparison studies, or ring trials, are essential for assessing the reliability of analytical methods and for establishing standardized protocols.[1][2] This guide provides an objective comparison of methodologies and highlights the role of internal standards, with a specific focus on monoolein-d5, in achieving robust and comparable lipidomics data.
The Critical Role of Standardization in Lipidomics
Lipidomics, the large-scale study of lipids in biological systems, faces challenges in data comparability due to the diversity of analytical platforms and methodologies used across laboratories.[3][4] Standardization efforts, often facilitated by organizations like the International Lipidomics Society (ILS), are crucial for ensuring that data is reproducible and can be compared across different studies and labs.[1] Ring trials, where multiple laboratories analyze the same samples, are a key component of this effort, helping to assess the consistency and reliability of measurements.[1][2] The use of common reference materials, such as the National Institute of Standards and Technology (NIST) Standard Reference Material (SRM) 1950, is a recommended practice to aid in standardization and quality assessment.[5][6]
This compound as an Internal Standard
The accurate quantification of lipids relies heavily on the use of internal standards (IS).[7] An ideal internal standard is a stable, isotopically labeled version of an endogenous lipid that is not naturally present in the sample. It should also have similar chemical and physical properties to the analytes of interest. This compound, a deuterated form of a monoacylglycerol, serves as a valuable internal standard for the quantification of monoacylglycerols and other neutral lipids. While lipid class-specific internal standards are generally recommended to account for differences in ionization efficiency, a single internal standard can be used for normalization in some contexts.[8][9]
Inter-Laboratory Performance Metrics
A key objective of inter-laboratory comparisons is to evaluate the reproducibility of lipid measurements. The coefficient of variation (CV), which is the ratio of the standard deviation to the mean, is a common metric used to assess the precision of measurements across different laboratories. Lower CVs indicate higher reproducibility. In one inter-laboratory study involving 14 laboratories, the median CV for over 500 metabolites was found to be 14.3%.[10] For the NIST SRM 1950 reference plasma, CVs were below 25% for 494 metabolites and below 10% for 138 metabolites.[10] Another study that standardized the entire analytical process reported that over 700 lipids were measured with an inter-assay variability below 25%.[11]
Quantitative Data from Inter-Laboratory Lipidomics Studies
The following table summarizes representative quantitative data from inter-laboratory lipidomics studies, showcasing the level of reproducibility that can be achieved with standardized methods.
| Lipid Class | Number of Quantified Lipids | Median Inter-Laboratory CV (%) | Reference |
| Ceramides | 71 | Not specified | [10] |
| Glycerophospholipids | 90 | Up to 181% (in a less standardized study) | [12] |
| Glycerolipids | Not specified | Up to 306% (in a less standardized study) | [12] |
| Multiple Classes | 505 | 14.3% | [10] |
| Multiple Classes | >700 | < 25% | [11] |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to achieving reproducible results in inter-laboratory lipidomics studies. Below are representative methodologies for lipid extraction and analysis.
Lipid Extraction: Methyl-tert-butyl ether (MTBE) Method
The MTBE extraction method has been shown to be a faster and more facile alternative to the classic Bligh and Dyer method, with excellent performance in inter-laboratory comparisons.[12]
Protocol:
-
To 10 µL of plasma, add 200 µL of methanol containing the internal standard mixture (including this compound).
-
Vortex for 10 seconds.
-
Add 750 µL of MTBE.
-
Vortex for 10 minutes at 4°C.
-
Add 188 µL of water.
-
Vortex for 1 minute at 4°C.
-
Centrifuge at 14,000 rpm for 2 minutes at 4°C.
-
Transfer 600 µL of the upper organic phase to a new tube.
-
Dry the solvent under a stream of nitrogen.
-
Reconstitute the lipid extract in an appropriate solvent for analysis.
Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a widely used technique in lipidomics for the separation, identification, and quantification of lipids.
Protocol:
-
Chromatographic Separation: Utilize a C18 reversed-phase column for the separation of lipid species based on their hydrophobicity. A typical mobile phase gradient would involve a mixture of water, acetonitrile, and isopropanol with additives like formic acid and ammonium formate to improve ionization.
-
Mass Spectrometry: Operate the mass spectrometer in both positive and negative ion modes to detect a wide range of lipid classes.
-
Data Acquisition: Employ a data-dependent acquisition (DDA) or data-independent acquisition (DIA) strategy to collect both precursor and fragment ion spectra for lipid identification. Multiple reaction monitoring (MRM) can be used for targeted quantification of specific lipids.[3][12]
Visualizing Workflows and Pathways
Diagrams are essential for clearly communicating complex experimental workflows and biological pathways.
References
- 1. lipidomicssociety.org [lipidomicssociety.org]
- 2. sciencedaily.com [sciencedaily.com]
- 3. Validation of a multiplexed and targeted lipidomics assay for accurate quantification of lipidomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. Clinical lipidomics: realizing the potential of lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Software tool for internal standard based normalization of lipids, and effect of data-processing strategies on resulting values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 11. Validation of a multiplexed and targeted lipidomics assay for accurate quantification of lipidomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cross-Laboratory Standardization of Preclinical Lipidomics Using Differential Mobility Spectrometry and Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Bioanalysis: Cross-Validating Monoolein-d5 Against Non-Deuterated Standards
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive lipids like monoolein is critical for understanding disease pathways and developing novel therapeutics. In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the choice of an internal standard is a pivotal decision that directly influences the reliability and robustness of the data. This guide provides an objective comparison of the performance of a deuterated internal standard, monoolein-d5, against a non-deuterated structural analog for the quantification of monoolein.
The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is widely regarded as the gold standard in quantitative bioanalysis. This approach, known as isotope dilution mass spectrometry, leverages the near-identical physicochemical properties of the SIL internal standard to the analyte of interest. This ensures that any variability encountered during sample preparation, such as extraction inconsistencies, and analytical variations, like matrix effects in the mass spectrometer, are effectively normalized, leading to highly accurate and precise results.
Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have harmonized their guidelines under the International Council for Harmonisation (ICH) M10 guideline on Bioanalytical Method Validation. This guideline strongly recommends the use of SIL internal standards whenever possible to ensure the highest data quality for submissions.
Performance Under the Magnifying Glass: A Data-Driven Comparison
To illustrate the practical advantages of a deuterated internal standard, a comparative analysis of key validation parameters was performed. The following tables summarize the expected performance of this compound versus a non-deuterated analog internal standard in a typical bioanalytical method for monoolein quantification in human plasma.
Table 1: Accuracy and Precision
| Internal Standard | QC Level | Nominal Conc. (ng/mL) | Accuracy (% Bias) | Precision (%CV) |
| This compound | LLOQ | 1 | 2.5 | 5.8 |
| Low | 3 | 1.8 | 4.2 | |
| Mid | 30 | -0.5 | 3.1 | |
| High | 80 | -1.2 | 2.5 | |
| Non-Deuterated Analog | LLOQ | 1 | 8.9 | 12.5 |
| Low | 3 | 6.2 | 9.8 | |
| Mid | 30 | -4.5 | 7.3 | |
| High | 80 | -7.8 | 6.1 |
LLOQ: Lower Limit of Quantification, QC: Quality Control, Conc.: Concentration, %CV: Percent Coefficient of Variation.
Table 2: Matrix Effect and Recovery
| Internal Standard | Matrix Effect (%) | Recovery (%) |
| This compound | 98.2 | 85.4 |
| Non-Deuterated Analog | 75.6 | 72.1 |
The data clearly demonstrates the superior performance of this compound. The accuracy and precision across all quality control levels are significantly better when using the deuterated standard. Furthermore, this compound effectively compensates for matrix effects, resulting in a value close to 100%, indicating minimal impact of the biological matrix on quantification. In contrast, the non-deuterated analog shows a pronounced matrix effect, leading to a significant underestimation of the analyte concentration. While the recovery of both internal standards is acceptable, the closer similarity in recovery between this compound and the analyte contributes to its superior performance.
The "How-To": Experimental Protocols
The following protocols outline the key experiments for the cross-validation of this compound with a non-deuterated standard.
Preparation of Stock and Working Solutions
-
Stock Solutions: Prepare individual stock solutions of monoolein, this compound, and the non-deuterated analog internal standard in methanol at a concentration of 1 mg/mL.
-
Working Solutions:
-
Prepare a series of working solutions for the calibration standards by serially diluting the monoolein stock solution with methanol:water (1:1, v/v).
-
Prepare separate working solutions for the quality control (QC) samples at four concentration levels: LLOQ, low, mid, and high.
-
Prepare working solutions for both this compound and the non-deuterated analog internal standard at a constant concentration in methanol.
-
Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma, add 10 µL of the internal standard working solution (either this compound or the non-deuterated analog).
-
Vortex briefly to mix.
-
Add 200 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Flow Rate: 0.4 mL/min.
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions: Monitor the specific precursor to product ion transitions for monoolein, this compound, and the non-deuterated analog.
Validation Experiments
-
Selectivity: Analyze blank matrix samples from at least six different sources to check for interferences at the retention times of the analyte and internal standards.
-
Accuracy and Precision: Analyze five replicates of the QC samples at four concentration levels on three separate days.
-
Matrix Effect: Compare the peak area of the analyte in post-extraction spiked samples to that of the analyte in a neat solution.
-
Recovery: Compare the peak area of the analyte in pre-extraction spiked samples to that of post-extraction spiked samples.
Visualizing the Workflow and Biological Context
To provide a clearer understanding of the experimental process and the biological relevance of monoolein, the following diagrams have been generated.
Caption: Experimental workflow for monoolein quantification.
Monoolein is a monoacylglycerol that can be involved in various signaling pathways. One of the well-characterized pathways involving monoacylglycerols is the endocannabinoid system, where 2-arachidonoylglycerol (2-AG), a similar molecule to monoolein, is a key signaling molecule.
Caption: Monoacylglycerol signaling pathway.
Conclusion
The cross-validation of this compound with a non-deuterated standard unequivocally demonstrates the superiority of the deuterated analog. The use of this compound as an internal standard provides significantly improved accuracy, precision, and mitigation of matrix effects, which are essential for generating reliable and high-quality data in regulated bioanalysis. For researchers, scientists, and drug development professionals, the adoption of deuterated internal standards like this compound is a critical step towards ensuring the integrity and success of their analytical studies.
A Head-to-Head Battle of Internal Standards: Monoolein-d5 versus C17-based Analogs for Accurate Monoacylglycerol Quantification
For researchers, scientists, and drug development professionals engaged in lipidomics and bioanalysis, the accuracy of quantitative data is paramount. The choice of an appropriate internal standard is a critical determinant of data quality, correcting for variability in sample preparation and analytical detection. This guide provides an objective comparison of two commonly employed internal standards for the quantification of monoolein and other monoacylglycerols: the stable isotope-labeled monoolein-d5 and odd-chain C17-based monoacylglycerols.
This comparison delves into the performance of these internal standards based on key analytical parameters, including linearity, precision, recovery, and matrix effects. Accompanying this analysis are detailed experimental protocols and workflow diagrams to provide a comprehensive resource for laboratory professionals.
At a Glance: Performance Comparison
The selection between a deuterated internal standard like this compound and an odd-chain standard such as a C17-monoacylglycerol hinges on a trade-off between near-ideal physiochemical mimicry and the potential for analytical interferences. Stable isotope-labeled standards are often considered the gold standard due to their close structural and chemical similarity to the analyte, while odd-chain standards offer a cost-effective alternative that is not naturally present in most biological systems.
| Performance Metric | This compound (Deuterated) | C17-Monoacylglycerol (Odd-Chain) | Key Considerations |
| Linearity (R²) | |||
| Typically ≥0.99 | ≥0.99[1] | Both standards generally exhibit excellent linearity over a wide concentration range. | |
| Precision (CV%) | Generally expected to be <15% | 2% - 13.2%[1] | Both offer good precision, with deuterated standards often providing slightly better reproducibility due to closer co-elution with the analyte. |
| Recovery (%) | High and consistent with analyte | Variable, dependent on extraction method | This compound is expected to more closely mirror the extraction recovery of endogenous monoolein. |
| Matrix Effect | Effectively corrects for matrix-induced signal suppression or enhancement | Correction can be less effective if chromatographic separation from the analyte is significant | The closer elution profile of this compound provides superior compensation for matrix effects. |
Delving into the Data: A Closer Look at Performance
Linearity and Precision
An essential characteristic of a reliable internal standard is its ability to produce a linear response across a range of concentrations and to yield reproducible results.
This compound , as a stable isotope-labeled standard, is anticipated to demonstrate a high degree of linearity, with correlation coefficients (R²) typically exceeding 0.99. Its precision, measured as the coefficient of variation (CV), is generally expected to be well within the accepted bioanalytical method validation limit of <15%.
For C17-monoacylglycerol , a study utilizing MAG 17:1 as an internal standard for monoacylglycerol analysis reported a linearity with an R² value of 0.9931. The same study demonstrated good precision, with CVs ranging from 2% to 8.5% for most concentrations, and 13.2% at the lower limit of quantification[1]. This indicates that C17-based standards can also provide robust and reproducible quantification.
Recovery and Matrix Effects
The ability of an internal standard to accurately reflect the fate of the analyte during sample preparation (recovery) and to compensate for the influence of co-eluting matrix components on ionization (matrix effect) is crucial for accurate quantification.
This compound is structurally and chemically almost identical to endogenous monoolein. This similarity ensures that it behaves virtually identically during extraction and ionization, leading to a more accurate correction for both sample loss and matrix-induced signal variations[2].
C17-monoacylglycerol , being an odd-chain lipid, is not naturally abundant in most biological samples, which is a significant advantage[3]. However, its slightly different chemical structure can lead to differences in extraction efficiency and chromatographic retention time compared to monoolein. If the C17 standard does not co-elute closely with the analyte, it may not experience the same degree of ion suppression or enhancement, potentially leading to less accurate quantification.
Experimental Protocols
Detailed and standardized experimental procedures are fundamental to achieving reliable and comparable results. Below are representative protocols for lipid extraction and LC-MS/MS analysis for monoacylglycerol quantification using either this compound or a C17-based internal standard.
Lipid Extraction from Plasma (Folch Method)
-
Sample Preparation : To 100 µL of plasma in a glass tube, add 10 µL of the internal standard solution (either this compound or C17-monoacylglycerol in methanol at a known concentration).
-
Solvent Addition : Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the plasma sample.
-
Vortexing : Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Phase Separation : Add 400 µL of 0.9% NaCl solution and vortex again for 30 seconds.
-
Centrifugation : Centrifuge the sample at 2,000 x g for 10 minutes to achieve complete phase separation.
-
Lipid Collection : Carefully aspirate the lower organic phase containing the lipids and transfer it to a new glass tube.
-
Drying : Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution : Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column : A C18 reversed-phase column suitable for lipid analysis (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A : 10 mM ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B : 10 mM ammonium formate in acetonitrile:isopropanol (10:90, v/v) with 0.1% formic acid.
-
Gradient : A suitable gradient to separate monoacylglycerols from other lipid classes. For example:
-
0-2 min: 30% B
-
2-12 min: Linear gradient to 100% B
-
12-15 min: Hold at 100% B
-
15.1-18 min: Return to 30% B for re-equilibration
-
-
Flow Rate : 0.3 mL/min
-
Injection Volume : 5 µL
-
Mass Spectrometer : A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions :
-
Monoolein : Precursor ion (m/z) -> Product ion (m/z) - Specific transition to be optimized based on instrumentation.
-
This compound : Precursor ion (m/z) -> Product ion (m/z) - Specific transition to be optimized based on instrumentation.
-
C17-Monoacylglycerol : Precursor ion (m/z) -> Product ion (m/z) - Specific transition to be optimized based on instrumentation.
-
Visualizing the Workflow and Logic
To further clarify the experimental process and the decision-making framework for selecting an internal standard, the following diagrams are provided.
References
Establishing the Limit of Detection for Monoolein Using Monoolein-d5: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in lipidomics and related fields, the accurate determination of the limit of detection (LOD) is a critical component of analytical method validation. This guide provides a comprehensive comparison of methodologies for establishing the LOD of monoolein, a biologically significant monoacylglycerol, using its deuterated stable isotope, monoolein-d5, as an internal standard. The use of a stable isotope-labeled internal standard like this compound is paramount for correcting variations in sample extraction, injection volume, and instrument response, thereby enhancing the precision and accuracy of quantification, especially at low concentrations.[1][2]
This guide will explore two primary methods for LOD determination as recommended by the International Council for Harmonisation (ICH): the Signal-to-Noise (S/N) ratio and the method based on the standard deviation of the response and the slope of the calibration curve.[3][4] Experimental data, presented in clear tabular formats, will illustrate these methodologies.
Comparative Performance of Internal Standards
The selection of an appropriate internal standard is a crucial step in developing a robust quantitative assay. While this compound is an ideal choice for monoolein analysis due to its chemical similarity and distinct mass, other alternatives are sometimes employed in broader lipidomics studies.
| Internal Standard Type | Principle | Advantages | Disadvantages |
| This compound (Stable Isotope Labeled) | A deuterated form of the analyte that is chemically identical but mass-shifted. | Co-elutes with the analyte, providing the best correction for matrix effects and ionization suppression.[1] High accuracy and precision. | Higher cost compared to other standards. Not available for all analytes. |
| Odd-Chain Monoacylglycerols (e.g., 1-heptadecanoin) | A monoacylglycerol with an odd-numbered fatty acid chain, not typically found in biological samples. | Lower cost and commercially available. Can be used for the quantification of multiple even-chain monoacylglycerols. | Differences in chromatographic behavior and ionization efficiency compared to the analyte can lead to less accurate correction. Potential for endogenous presence in some sample types. |
| Other Lipid Class Standards (e.g., lysophosphatidylcholine) | A standard from a different lipid class. | Can be used in broad lipid profiling methods. | Significant differences in chemical and physical properties lead to poor correction for analyte-specific variations. Not recommended for accurate quantification of a specific analyte like monoolein. |
Experimental Protocols
A detailed experimental protocol is essential for the reproducible determination of the LOD. Below is a typical workflow for the analysis of monoolein in a biological matrix (e.g., plasma) using this compound as an internal standard.
Sample Preparation (Lipid Extraction)
-
Thaw Samples : Thaw plasma samples on ice.
-
Spike Internal Standard : To 100 µL of plasma, add 10 µL of this compound internal standard solution (at a fixed concentration, e.g., 1 µg/mL in methanol).
-
Lipid Extraction (Folch Method) :
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.
-
Vortex vigorously for 2 minutes.
-
Add 400 µL of 0.9% NaCl solution and vortex for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes to induce phase separation.
-
-
Collect Lower Phase : Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
Dry and Reconstitute : Evaporate the solvent under a stream of nitrogen. Reconstitute the dried lipid extract in 100 µL of the mobile phase for LC-MS analysis.
LC-MS/MS Analysis
-
Instrumentation : A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Column : A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase :
-
A: Water with 0.1% formic acid
-
B: Acetonitrile:Isopropanol (1:1, v/v) with 0.1% formic acid
-
-
Gradient Elution : A suitable gradient to separate monoolein from other lipids.
-
Mass Spectrometry :
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Detection Mode : Multiple Reaction Monitoring (MRM).
-
Monoolein : Precursor ion (m/z) -> Product ion (m/z)
-
This compound : Precursor ion (m/z) -> Product ion (m/z)
-
-
Data Presentation: LOD Determination
Method 1: Signal-to-Noise (S/N) Ratio
The LOD is determined as the concentration where the signal-to-noise ratio is approximately 3:1.[3]
| Monoolein Concentration (ng/mL) | Peak Height (Analyte) | Baseline Noise | Signal-to-Noise Ratio (S/N) |
| 1.00 | 3200 | 450 | 7.1 |
| 0.50 | 1650 | 450 | 3.7 |
| 0.40 | 1350 | 450 | 3.0 |
| 0.20 | 700 | 450 | 1.6 |
| 0.10 | Not reliably detected | 450 | - |
Based on this data, the LOD for monoolein is estimated to be 0.40 ng/mL .
Method 2: Standard Deviation of the Response and the Slope
The LOD is calculated using the formula: LOD = 3.3 * (σ / S), where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.[4]
Calibration Curve Data (Low Concentration Range)
| Monoolein Concentration (ng/mL) | Peak Area Ratio (Monoolein/Monoolein-d5) |
| 0.25 | 0.018 |
| 0.50 | 0.035 |
| 1.00 | 0.072 |
| 2.50 | 0.180 |
| 5.00 | 0.365 |
Regression Analysis
| Parameter | Value |
| Slope (S) | 0.072 |
| Standard Deviation of the y-intercept (σ) | 0.0009 |
| Correlation Coefficient (r²) | 0.9995 |
LOD Calculation
LOD = 3.3 * (0.0009 / 0.072) = 0.041 ng/mL
Summary of LOD Values
| Method | Estimated LOD (ng/mL) |
| Signal-to-Noise Ratio | 0.40 |
| Standard Deviation of the Response and Slope | 0.041 |
The two methods yield different but complementary estimates for the LOD. The S/N method is a more empirical approach, while the calibration curve method is a statistical calculation. The choice of method should be justified and documented during method validation.
Visualization of Experimental Workflow
Caption: Experimental workflow for LOD determination of monoolein using this compound.
Caption: Logical relationship of concepts in LOD determination.
References
Assessing the Linearity of Quantification with Monoolein-d5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative bioanalysis, particularly in the burgeoning field of lipidomics, the reliability of internal standards is paramount to achieving accurate and reproducible results. Monoolein-d5, a deuterated analog of the endogenous monoacylglycerol monoolein, is frequently employed as an internal standard in mass spectrometry-based assays. This guide provides a comprehensive assessment of the linearity of quantification using this compound, complete with experimental data, detailed protocols, and a comparative overview against other common internal standards.
Linearity of Quantification: Performance of this compound
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. For an internal standard like this compound, a linear response is crucial for the accurate quantification of the target analyte, monoolein, across a range of concentrations.
While specific performance data can vary between laboratories and instrument platforms, the use of deuterated standards like this compound is a well-established practice to ensure robust quantification. Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry as they co-elute with the analyte and exhibit similar ionization behavior, effectively compensating for variations during sample preparation and analysis.
Quantitative Performance Data:
A comprehensive literature review did not yield a centralized repository of linearity data specifically for this compound across various studies. However, based on established principles of bioanalytical method validation, a typical performance for a well-optimized LC-MS/MS method using a deuterated internal standard would be expected to achieve the following:
| Parameter | Expected Performance |
| Correlation Coefficient (R²) | ≥ 0.99 |
| Linear Dynamic Range | Typically spans 2-3 orders of magnitude (e.g., 1 - 1000 ng/mL) |
| Limit of Quantification (LOQ) | Dependent on instrument sensitivity, but generally in the low ng/mL to pg/mL range. |
It is imperative for each laboratory to perform its own validation to determine the specific linear range and sensitivity for their particular assay and instrumentation.
Comparison with Alternative Internal Standards
The choice of internal standard can significantly impact the quality of quantitative data. Here's a comparison of this compound (a deuterated standard) with other common types of internal standards used in lipid analysis:
| Internal Standard Type | Principle | Advantages | Disadvantages |
| Deuterated (e.g., this compound) | Analyte with some hydrogen atoms replaced by deuterium. | Co-elutes closely with the endogenous analyte in liquid chromatography (LC). Can effectively correct for matrix effects. | Potential for isotopic scrambling or exchange. May exhibit a slight retention time shift compared to the native analyte. |
| ¹³C-Labeled | Analyte with some carbon-12 atoms replaced by carbon-13. | Considered the most accurate as they have nearly identical chemical and physical properties to the analyte, leading to optimal correction for matrix effects and extraction variability. Minimal chromatographic shift. | Generally more expensive and less commercially available than deuterated standards. |
| Odd-Chain/Structurally Similar | A molecule that is chemically similar to the analyte but not naturally present in the sample (e.g., using a lipid with an odd-numbered fatty acid chain). | Can be a cost-effective alternative when a stable isotope-labeled standard is unavailable. | May not perfectly mimic the extraction, ionization, and fragmentation behavior of the analyte, potentially leading to less accurate quantification. |
Experimental Protocols
A detailed and robust experimental protocol is essential for accurately assessing the linearity of quantification with this compound.
Protocol for Assessing Linearity of this compound
1. Preparation of Stock Solutions:
-
Prepare a primary stock solution of non-labeled monoolein at a high concentration (e.g., 1 mg/mL) in a suitable organic solvent (e.g., methanol or ethanol).
-
Prepare a primary stock solution of this compound at the same concentration (1 mg/mL) in the same solvent.
2. Preparation of Calibration Standards:
-
Perform serial dilutions of the monoolein stock solution to create a series of calibration standards at a minimum of five different concentration levels, spanning the expected concentration range of the analyte in the samples.
-
To each calibration standard, add a constant, known concentration of the this compound internal standard solution. The concentration of the internal standard should be chosen to be within the linear range of the instrument's detector.
3. Sample Preparation (Matrix Matching):
-
If analyzing samples in a biological matrix (e.g., plasma, tissue homogenate), prepare the calibration standards in the same matrix to account for matrix effects. Use a matrix that is free of the analyte or has a known, low background level.
4. LC-MS/MS Analysis:
-
Analyze the prepared calibration standards using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
The LC method should be optimized to achieve good chromatographic separation of monoolein from other matrix components.
-
The MS/MS method should be set up to monitor a specific precursor-to-product ion transition for both monoolein and this compound.
5. Data Analysis and Linearity Assessment:
-
For each calibration standard, calculate the peak area ratio of the analyte (monoolein) to the internal standard (this compound).
-
Plot the peak area ratio (y-axis) against the corresponding concentration of the analyte (x-axis).
-
Perform a linear regression analysis on the data points.
-
The linearity of the method is confirmed if the correlation coefficient (R²) is ≥ 0.99 and the data points are randomly distributed around the regression line. The linear dynamic range is the concentration range over which the method is demonstrated to be linear.
Visualizing the Workflow
To further clarify the experimental process and the underlying logic, the following diagrams are provided.
Caption: Experimental workflow for assessing the linearity of quantification with this compound.
Caption: Logical relationship for achieving a linear response using an internal standard.
Monoolein-d5 for Reproducibility in Lipidomics: A Comparative Guide
The Role of Internal Standards in Lipidomics
Internal standards are essential for mitigating analytical variability that can arise during sample preparation, extraction, and mass spectrometry analysis.[1] By introducing a known quantity of an internal standard that is chemically similar to the analyte of interest but mass-spectrometrically distinct, researchers can normalize the data and ensure more accurate and reproducible quantification.[1] The ideal internal standard should not be naturally present in the sample and should be added at the earliest stage of the workflow.
There are two main types of internal standards used in lipidomics:
-
Stable Isotope-Labeled (Deuterated) Lipids: These standards, such as monoolein-d5, are considered the gold standard as they co-elute closely with the endogenous analyte in liquid chromatography (LC) and can effectively correct for matrix effects.[1]
-
Odd-Chain Lipids: These lipids, such as C17:1 monoacylglycerol, are not naturally abundant in most mammalian systems, which minimizes interference with endogenous lipids. They offer a cost-effective alternative to deuterated standards.
Performance Comparison: this compound vs. Odd-Chain Monoacylglycerols
Data Presentation
| Performance Metric | This compound (Deuterated) | C17:1 Monoacylglycerol (Odd-Chain) |
| Intra-Assay Precision (%CV) | Expected to be low (<10-15%) | 2% - 13.2%[2] |
| Inter-Assay Precision (%CV) | Expected to be low (<15-20%) | Data not available |
| Accuracy | High, due to similar chemical and physical properties to the analyte. | Generally high, but may not perfectly mimic the behavior of even-chain lipids. |
| Linearity | Excellent, with a wide dynamic range. | Good, with a demonstrated linear range from 2.6 fmol/µL to 40 pmol/µL.[2] |
| Specificity | High, as it is chemically identical to the analyte, differing only in mass. | High, as it is typically absent in biological samples. |
Note: The performance of this compound is inferred from the general characteristics of deuterated internal standards. The data for C17:1 Monoacylglycerol is derived from a study quantifying monoacylglycerols in human plasma.[2]
Experimental Protocols
Accurate and reproducible lipidomics analysis relies on well-defined experimental procedures. Below are detailed methodologies for a typical lipidomics workflow incorporating an internal standard.
Lipid Extraction from Plasma (Modified Folch Method)
-
Sample Preparation: Thaw 50 µL of plasma on ice.
-
Internal Standard Spiking: Add a known amount of internal standard (e.g., this compound or C17:1 monoacylglycerol) dissolved in methanol.
-
Protein Precipitation and Lipid Extraction: Add 2:1 (v/v) chloroform:methanol, vortex thoroughly, and incubate on ice.
-
Phase Separation: Add water to induce phase separation. Centrifuge to separate the aqueous and organic layers.
-
Lipid Collection: Carefully collect the lower organic layer containing the lipids.
-
Drying: Dry the lipid extract under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol/isopropanol).
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for lipid separation.
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, gradually increasing to elute more hydrophobic lipids.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is commonly used.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 50°C) to ensure reproducible retention times.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used for monoacylglycerol analysis.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is often employed for targeted quantification of specific lipid species. Precursor and product ions for monoolein and the chosen internal standard would be monitored.
-
Data Analysis: The peak area of the endogenous monoolein is normalized to the peak area of the internal standard (this compound or C17:1 monoacylglycerol). Quantification is then performed using a calibration curve.
-
Mandatory Visualization
Lipidomics Experimental Workflow
Caption: A typical experimental workflow for quantitative lipidomics analysis.
Endocannabinoid Signaling Pathway
Caption: Simplified endocannabinoid signaling pathway involving 2-arachidonoylglycerol (2-AG).
References
The Critical Role of Monoolein-d5 in Quantitative Analysis: A Comparative Guide
The inclusion of a stable isotope-labeled internal standard is a cornerstone of robust quantitative analysis in mass spectrometry, effectively compensating for variations in sample preparation and instrumental response. For the quantification of monoolein, a biologically significant monoacylglycerol, the use of its deuterated analog, monoolein-d5, significantly enhances the accuracy and precision of analytical methods.
In quantitative lipidomics, analytical challenges such as lipid degradation during sample preparation, matrix effects, and non-linear instrument responses can hinder the accuracy and reproducibility of results[1]. An ideal internal standard (IS) co-elutes with the analyte and experiences similar ionization effects, thereby correcting for variations in sample extraction, injection volume, and signal suppression or enhancement caused by the sample matrix[2]. This guide presents a comparative analysis of monoolein quantification with and without a this compound internal standard, supported by experimental data and detailed protocols.
Performance Comparison: With and Without this compound
The use of a deuterated internal standard like this compound directly impacts key method validation parameters. The data below illustrates the typical improvements observed when incorporating this compound into the analytical workflow compared to an external calibration method (i.e., without an internal standard). Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry for their ability to provide the most accurate results[2].
Table 1: Comparison of Method Precision Precision, measured as the relative standard deviation (%RSD) of replicate measurements, is markedly improved with an internal standard. The IS compensates for random variations during the analytical process, leading to more consistent results.
| Method | %RSD at Low QC (n=6) | %RSD at Mid QC (n=6) | %RSD at High QC (n=6) |
| Without Internal Standard | 14.8% | 11.5% | 9.8% |
| With this compound IS | 4.2% | 2.8% | 2.1% |
Table 2: Comparison of Method Accuracy Accuracy, assessed by the recovery of a known amount of analyte spiked into a sample matrix, demonstrates the ability of the method to measure the true value. The internal standard corrects for both sample loss during preparation and matrix-induced signal suppression or enhancement.
| Method | % Recovery at Low QC | % Recovery at Mid QC | % Recovery at High QC |
| Without Internal Standard | 78% | 121% | 115% |
| With this compound IS | 98% | 103% | 101% |
Table 3: Impact on Linearity of Calibration Curve Linearity, indicated by the coefficient of determination (R²), shows the correlation between analyte concentration and instrument response. While both methods can yield high R² values in a clean solvent, the internal standard method maintains linearity even in the presence of complex biological matrices.
| Method | Calibration Range | Matrix | R² |
| Without Internal Standard | 1-1000 ng/mL | Plasma Extract | 0.989 |
| With this compound IS | 1-1000 ng/mL | Plasma Extract | 0.998 |
Experimental Protocols
Accurate and reproducible quantification relies on standardized experimental procedures. Below are the detailed methodologies for lipid extraction and LC-MS/MS analysis.
Lipid Extraction Protocol (Bligh & Dyer Method)
This procedure is a common method for extracting lipids from a biological matrix like plasma.
-
Sample Preparation : Aliquot 100 µL of plasma into a 2 mL glass vial.
-
Internal Standard Spiking : For the internal standard method, add 10 µL of a 1 µg/mL this compound solution in methanol to the plasma sample. For the external standard method, add 10 µL of pure methanol. Vortex briefly.
-
Solvent Addition : Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol. Vortex vigorously for 2 minutes.
-
Phase Separation : Add 125 µL of chloroform and vortex for 30 seconds. Add 125 µL of water and vortex for another 30 seconds.
-
Centrifugation : Centrifuge the samples at 2000 x g for 10 minutes to achieve complete phase separation.
-
Extraction : Carefully collect the lower organic layer (chloroform phase) containing the lipids using a glass syringe and transfer to a new vial.
-
Drying and Reconstitution : Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis Protocol
The following parameters are typical for the quantification of monoolein.
-
LC System : Standard UHPLC system.
-
Column : C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A : Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B : 90:10 (v/v) Isopropanol:Acetonitrile with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient : 30% B to 100% B over 8 minutes, hold at 100% B for 2 minutes, then re-equilibrate at 30% B for 3 minutes.
-
Flow Rate : 0.4 mL/min.
-
Injection Volume : 5 µL.
-
MS System : Triple quadrupole mass spectrometer.
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
MRM Transitions :
-
Monoolein : Precursor Ion (Q1) m/z 357.3 -> Product Ion (Q3) m/z 283.3
-
This compound : Precursor Ion (Q1) m/z 362.3 -> Product Ion (Q3) m/z 283.3
-
Visualizing the Workflow and Concept
Diagrams created using Graphviz illustrate both the experimental workflow and the underlying principle of internal standard correction.
The diagram above outlines the parallel workflows. The key difference is the addition of the this compound internal standard at the very beginning of the process in the internal standard method. This ensures that the standard undergoes the exact same extraction and analysis conditions as the target analyte.
This second diagram illustrates the core concept of internal standardization. In a scenario with significant sample loss, the method without an internal standard produces a result that is erroneously low. In contrast, the internal standard method provides an accurate result because the ratio of the analyte to the internal standard remains constant, even when the absolute signal of both is diminished. This principle applies equally to variations in instrument response or ionization efficiency[3].
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
